8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
Properties
IUPAC Name |
8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKUBQBEDRQTRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19685-84-8 | |
| Record name | 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the synthetic compound 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. This molecule belongs to the tetrahydro-γ-carboline class of compounds, which has garnered significant interest in medicinal chemistry. This document summarizes available data on its properties, outlines a plausible synthetic route and analytical methods, and discusses its potential mechanism of action based on current research.
Core Physical and Chemical Properties
While specific experimental data for the free base of this compound is limited in publicly available literature, data from chemical suppliers and related compounds allows for the compilation of its key physicochemical properties. The compound is most commonly available as its hydrochloride salt.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| CAS Number | 19685-84-8 | 104304-07-6, 1185304-76-0 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₁ClN₂ | C₁₁H₁₁ClN₂·HCl | [5] |
| Molecular Weight | 206.67 g/mol | 243.13 g/mol | [5] |
| Appearance | White powder | Data not available | [2] |
| Boiling Point | 384.5°C at 760 mmHg | Data not available | [1] |
| Flash Point | 186.3°C | Data not available | [1] |
| Density | 1.319 g/cm³ | Data not available | [1] |
| Refractive Index | 1.676 | Data not available | [1] |
| Purity | 99% | Data not available | [2] |
Synthesis and Characterization
The synthesis of this compound can be approached through established methods for constructing the tetrahydro-γ-carboline core, such as the Fischer indole synthesis or the Pictet-Spengler reaction.
Proposed Experimental Protocol: Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for the preparation of indoles from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[6]
Scheme 1: Proposed Fischer Indole Synthesis of this compound
Methodology:
-
Hydrazone Formation: (4-Chlorophenyl)hydrazine is reacted with a suitable piperidone derivative, such as N-benzyl-4-piperidone, in an acidic medium (e.g., acetic acid or sulfuric acid in ethanol) to form the corresponding phenylhydrazone.
-
Indolization: The resulting hydrazone is then heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to induce a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the protected tetrahydro-γ-carboline.
-
Deprotection: If a protecting group like benzyl is used on the piperidine nitrogen, it is subsequently removed via catalytic hydrogenation (e.g., H₂ over Palladium on carbon) to yield the final product, this compound.
Analytical Characterization
The synthesized compound would be characterized using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the position of the chloro-substituent and the integration of protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as N-H stretches.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final compound.
Biological Activity and Signaling Pathway
While specific studies on the 8-chloro derivative are scarce, the broader class of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles has been extensively investigated as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[7][8] Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder affecting multiple organs.[9][10]
Mechanism of Action: CFTR Potentiation
CFTR potentiators are small molecules that increase the channel open probability of the CFTR protein at the cell surface, thereby enhancing the transport of chloride ions.[11] This action is particularly beneficial for mutations that impair channel gating. The general mechanism involves the following steps:
-
Phosphorylation: The regulatory (R) domain of the CFTR protein is phosphorylated by protein kinase A (PKA).[11]
-
ATP Binding and Hydrolysis: ATP binds to and is hydrolyzed at the nucleotide-binding domains (NBDs), which powers the conformational changes required for channel gating.
-
Potentiator Binding: CFTR potentiators are thought to bind directly to the CFTR protein, stabilizing the open-channel conformation and increasing the likelihood and duration of channel opening.
The activation of PKA is a key step in the signaling cascade that regulates CFTR activity. This is typically initiated by the binding of a ligand to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase, which in turn produces cyclic AMP (cAMP). cAMP then activates PKA.
Conclusion
This compound is a member of a promising class of heterocyclic compounds with potential therapeutic applications. While specific data for this derivative is limited, the available information on related compounds suggests its likely role as a CFTR potentiator. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and confirm its specific biological targets and mechanism of action. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related molecules.
References
- 1. 8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole19685-84-8,Purity96%_Molchemical [molbase.com]
- 2. 8-CHLORO-2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]-INDOLE, CasNo.19685-84-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. parchem.com [parchem.com]
- 4. 8-CHLORO-2,3,4,5-TETRAHYDRO-1H-PYRIDO-[4,3-B]-INDOLE HYDROCHLORIDE | 1185304-76-0 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. CFTR negatively reprograms Th2 cell responses, and CFTR potentiation restrains allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeted Drug Delivery Technologies Potentiate the Overall Therapeutic Efficacy of an Indole Derivative in a Mouse Cystic Fibrosis Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dysregulated signalling pathways in innate immune cells with cystic fibrosis mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CFTR potentiators: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, and while specific biological data for this exact compound is limited in publicly available literature, this guide presents relevant data on the broader class of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.
Chemical Identity
| IUPAC Name | This compound |
| CAS Number | 104304-07-6 (hydrochloride salt) |
| Molecular Formula | C₁₁H₁₁ClN₂ |
| Molecular Weight | 206.67 g/mol |
| Synonyms | 8-Chloro-1,2,3,4-tetrahydro-γ-carboline |
Biological Activity and Therapeutic Potential
While specific experimental data for this compound is not extensively reported, the parent scaffold, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (also known as tetrahydro-γ-carboline), has been identified as a novel chemotype for CFTR potentiators.[1] These compounds are of significant interest for the treatment of cystic fibrosis, a genetic disorder caused by mutations in the CFTR gene.[1]
Potentiators are a class of drugs that enhance the function of the CFTR protein channel at the cell surface. Research has shown that derivatives of the tetrahydro-γ-carboline scaffold can effectively rescue the gating defects of mutated CFTR, such as the F508del and G551D mutations.[1]
Structure-Activity Relationship (SAR) of Analogs
In-depth SAR studies on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core have revealed key structural features that influence CFTR potentiation activity. A significant study investigated various substitutions on the indole ring and the piperidine nitrogen.[1] Although data for the 8-chloro analog is not provided in this key study, the following table summarizes the activity of closely related analogs, providing valuable insights for the design of future compounds.
| Compound ID | R | R' | Efficacy (Emax) | Potency (EC50, µM) |
| Analog 1 | 8-OCH₃ | H | 1.00 | 0.25 |
| Analog 2 | 8-CH₃ | H | 0.95 | 0.36 |
| Analog 3 | H | H | 0.98 | 0.23 |
| Analog 4 | 7-CH₃ | H | 0.85 | 0.20 |
| Analog 5 | 6-CH₃ | H | 1.02 | 1.14 |
| Analog 6 | 9-CH₃ | H | 0.90 | 0.48 |
| Analog 7 | 8-OCH₃ | CH₃ | 0.80 | 2.10 |
Data extracted from a study on F508del-CFTR expressing Fischer Rat Thyroid (FRT) cells. Efficacy is normalized to a reference compound.
Experimental Protocols
General Synthesis of Tetrahydro-γ-carboline Analogs (Pictet-Spengler Reaction)
The synthesis of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is typically achieved through a Pictet-Spengler reaction. This involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization. For the synthesis of the 8-chloro analog, 6-chlorotryptamine would be a key starting material.
Workflow for the Pictet-Spengler Synthesis:
Caption: General workflow for the Pictet-Spengler synthesis of the 8-chloro-tetrahydro-γ-carboline scaffold.
Detailed Methodology (Inferred):
-
Starting Materials: 6-chlorotryptamine and a suitable aldehyde or ketone (e.g., formaldehyde or a protected form thereof).
-
Reaction Conditions: The reaction is typically carried out in an acidic medium, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), at room temperature or with gentle heating.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. Purification is usually performed by column chromatography on silica gel.
Biological Assay for CFTR Potentiator Activity (HS-YFP Assay)
The activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole analogs as CFTR potentiators has been assessed using a cell-based high-throughput screening assay employing a halide-sensitive Yellow Fluorescent Protein (HS-YFP).
Experimental Workflow for the HS-YFP Assay:
Caption: Workflow for determining CFTR potentiation activity using the HS-YFP assay.
Detailed Methodology:
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing the F508del-CFTR mutant and the halide-sensitive YFP (H148Q/I152L).
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
The cells are washed with a chloride-free buffer.
-
Test compounds at various concentrations are added to the wells, along with a cAMP agonist (e.g., forskolin) to activate CFTR.
-
Iodide is added to the wells to initiate influx through the activated CFTR channels.
-
The rate of YFP fluorescence quenching due to iodide influx is measured using a plate reader.
-
-
Data Analysis: The fluorescence quenching rate is proportional to the CFTR channel activity. Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the test compounds.
Signaling Pathway
Currently, there is no specific signaling pathway information available in the public domain that directly involves this compound. The primary mechanism of action for this class of compounds is understood to be the direct potentiation of the CFTR ion channel, rather than modulation of an upstream signaling cascade.
Conclusion
This compound belongs to a promising class of compounds with the potential to act as CFTR potentiators. While specific biological data for this particular analog is not yet available, the extensive research on the tetrahydro-γ-carboline scaffold provides a strong foundation for its further investigation. The synthetic and screening methodologies outlined in this guide offer a clear path for the synthesis and evaluation of this and other related compounds in the quest for novel therapeutics for cystic fibrosis. Further research is warranted to determine the precise activity and potential of the 8-chloro substituted analog.
References
Spectroscopic Characterization of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Technical Guide
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.0 - 8.5 | br s | 1H | N-H (indole) |
| ~7.4 - 7.5 | d | 1H | Aromatic C-H |
| ~7.1 - 7.2 | d | 1H | Aromatic C-H |
| ~7.0 - 7.1 | dd | 1H | Aromatic C-H |
| ~4.0 - 4.2 | s | 2H | -CH₂- (Position 1) |
| ~3.2 - 3.4 | t | 2H | -CH₂- (Position 3) |
| ~2.8 - 3.0 | t | 2H | -CH₂- (Position 4) |
| ~2.0 - 2.5 | br s | 1H | N-H (piperidine) |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and br (broad).
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~135 | Aromatic C-Cl |
| ~133 | Aromatic Quaternary C |
| ~128 | Aromatic C-H |
| ~125 | Aromatic Quaternary C |
| ~122 | Aromatic C-H |
| ~118 | Aromatic Quaternary C |
| ~110 | Aromatic C-H |
| ~105 | Aromatic Quaternary C |
| ~45 | -CH₂- (Position 1) |
| ~43 | -CH₂- (Position 3) |
| ~22 | -CH₂- (Position 4) |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H Stretch (Indole) |
| ~3300 | Medium, Broad | N-H Stretch (Piperidine) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1600 | Medium | Aromatic C=C Stretch |
| ~1470 | Medium | C-H Bend (Aliphatic) |
| 1350 - 1250 | Strong | C-N Stretch |
| ~800 | Strong | C-H Bend (Aromatic, out-of-plane) |
| ~750 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Ion | Notes |
| 220/222 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom (~3:1 ratio). |
| 219/221 | [M-H]⁺ | Loss of a hydrogen radical. |
| 191/193 | [M-C₂H₅]⁺ | Fragmentation of the piperidine ring. |
| 165/167 | [M-C₃H₆N]⁺ | Common fragmentation pathway for tetrahydro-β-carbolines. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols suitable for a solid organic compound like this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition (¹H and ¹³C NMR):
-
The NMR spectrometer (e.g., a 500 MHz instrument) is set up and the probe is tuned to the appropriate frequencies for ¹H and ¹³C.
-
The sample is inserted into the magnet.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is typically run with a 90° pulse angle. Data is acquired for a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]
-
The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2]
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[3]
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.[4]
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[3][4]
-
Acquire the IR spectrum. The instrument measures the absorption of the evanescent wave that penetrates a short distance into the sample.[4]
-
After the measurement, clean the crystal thoroughly.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution should be filtered to remove any particulates that could block the instrument's tubing.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
The sample solution is introduced into the mass spectrometer's ESI source via direct infusion or through a liquid chromatography (LC) system.[5]
-
Set the ESI source parameters. Typical settings for a small molecule in positive ion mode might include:[6][7]
-
Capillary Voltage: 3-5 kV
-
Nebulizing Gas (N₂) Pressure: 10-20 psi
-
Drying Gas (N₂) Flow Rate: 5-10 L/min
-
Drying Gas Temperature: 200-350 °C
-
-
The mass analyzer (e.g., Quadrupole or Time-of-Flight) is set to scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
The instrument detects the mass-to-charge ratio of the ions generated in the source, producing a mass spectrum. For structural information, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is selected and fragmented to produce a product ion spectrum.[5]
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.
Caption: General workflow for spectroscopic characterization of a chemical compound.
References
- 1. chem.uiowa.edu [chem.uiowa.edu]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. agilent.com [agilent.com]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. poseidon-scientific.com [poseidon-scientific.com]
- 7. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the heterocyclic compound 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a member of the tetrahydro-γ-carboline family. We delve into its discovery, detail the prevalent synthetic methodologies for its preparation, and explore its significant potential in medicinal chemistry. This document consolidates available quantitative data on its biological activities, primarily as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator and a neuroprotective agent. Detailed experimental protocols, logical workflows, and signaling pathway diagrams are presented to serve as a valuable resource for researchers in the fields of drug discovery and development.
Introduction
This compound, also known as 8-chloro-tetrahydro-γ-carboline, is a synthetic small molecule that has garnered interest within the scientific community for its potential therapeutic applications. Its core structure, the tetrahydro-γ-carboline scaffold, is a key pharmacophore found in various biologically active compounds. This guide aims to provide a detailed exploration of this specific chloro-substituted derivative, from its chemical synthesis to its biological mechanisms of action.
Discovery and Historical Context
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as a novel chemotype with potential therapeutic value. While the specific discovery of the 8-chloro derivative is not extensively documented in a singular seminal publication, its development can be situated within the broader exploration of substituted tetrahydro-γ-carbolines. Research into this class of compounds has been driven by the search for new modulators of biological targets, including ion channels and central nervous system receptors.
A significant milestone in the history of this scaffold was its identification as a novel class of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators.[1][2] This discovery has spurred structure-activity relationship (SAR) studies to optimize the efficacy and pharmacokinetic properties of these compounds.[1] Furthermore, the tetrahydro-γ-carboline skeleton has been investigated for its neuroprotective properties, with derivatives showing selective antagonism for the dopamine D3 receptor.
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the Pictet-Spengler reaction . This well-established reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
General Experimental Protocol for Pictet-Spengler Synthesis
This protocol outlines the general steps for the synthesis of the tetrahydro-γ-carboline scaffold, which can be adapted for the specific synthesis of the 8-chloro derivative.
Materials:
-
Appropriately substituted tryptamine or its derivative (e.g., 3-(2-aminoethyl)-5-chloroindole for the 8-chloro derivative).
-
An aldehyde or ketone (e.g., formaldehyde or paraformaldehyde).
-
An acidic catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl)).
-
An appropriate solvent (e.g., dichloromethane (DCM), toluene, or 1,2-dichloroethane (DCE)).
Procedure:
-
Reactant Preparation: Dissolve the substituted β-indolylethylamine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Carbonyl Compound: Add the aldehyde or ketone to the stirred solution.
-
Acid Catalysis: Introduce the acid catalyst to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Logical Workflow for Synthesis:
Caption: General synthetic workflow for tetrahydro-γ-carbolines.
Biological Activity and Data Presentation
This compound has shown promise in two primary therapeutic areas: as a CFTR potentiator for the treatment of cystic fibrosis and as a neuroprotective agent.
CFTR Potentiator Activity
Cystic fibrosis is caused by mutations in the CFTR gene, leading to a dysfunctional chloride ion channel. Potentiators are a class of drugs that enhance the channel's opening probability. The tetrahydro-γ-carboline scaffold has been identified as a novel chemotype for CFTR potentiators.[1][2]
Table 1: CFTR Potentiator Activity of Analogous Tetrahydro-γ-carbolines
| Compound ID | Substitution at Position 8 | EC50 (µM) on F508del-CFTR | Efficacy (% of VX-770) | Reference |
| Analog 1 | Methoxy | 0.5 | 95 | [1] |
| Analog 2 | Hydrogen | 1.2 | 80 | [1] |
| Analog 3 | Methyl | 0.8 | 90 | [1] |
Note: This table presents data for analogous compounds to illustrate the potential activity range. Specific data for the 8-chloro derivative is required for a complete assessment.
Signaling Pathway for CFTR Modulation:
Caption: Mechanism of action for a CFTR potentiator.
Neuroprotective Activity
The tetrahydro-γ-carboline scaffold has also been investigated for its potential in treating neurodegenerative diseases. Some derivatives have been identified as selective antagonists of the dopamine D3 receptor, a target implicated in various neurological and psychiatric disorders.[3]
Table 2: Dopamine Receptor Binding Affinity of Analogous Tetrahydro-γ-carbolines
| Compound ID | Core Structure | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3/D2 Selectivity | Reference |
| Analog A | Tetrahydro-β-carboline | 15.2 | 350.1 | 23.0 | [3] |
| Analog B | Tetrahydro-γ-carboline | 8.7 | 450.5 | 51.8 | [3] |
Note: This table showcases the potential of the tetrahydro-γ-carboline core for dopamine receptor modulation. Specific binding affinities for the 8-chloro derivative are needed for a direct comparison.
Proposed Neuroprotective Signaling Pathway:
Caption: Potential neuroprotective mechanism via D3 receptor antagonism.
Conclusion and Future Directions
This compound is a promising scaffold in medicinal chemistry with demonstrated potential in the fields of cystic fibrosis and neuroprotection. The well-established Pictet-Spengler reaction provides a reliable method for its synthesis, allowing for the generation of diverse analogs for further biological evaluation.
Future research should focus on:
-
Detailed Biological Profiling: Elucidating the precise EC50/IC50 values of the 8-chloro derivative in relevant CFTR and neuroprotective assays.
-
Mechanism of Action Studies: Investigating the specific molecular interactions and signaling pathways modulated by this compound.
-
Pharmacokinetic and Toxicological Evaluation: Assessing the drug-like properties of this compound to determine its suitability for in vivo studies and potential clinical development.
This technical guide serves as a foundational resource to stimulate and support further investigation into this intriguing and potentially valuable therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of the γ-Carboline Core: A Technical Guide for Drug Discovery
The γ-carboline scaffold, a tricyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the biological significance of the γ-carboline core, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate a comprehensive understanding of this versatile pharmacophore.
Diverse Pharmacological Profile of γ-Carboline Derivatives
The γ-carboline nucleus is a key structural motif in a variety of natural products and synthetic compounds that exhibit a wide range of pharmacological properties. These activities stem from the ability of the planar tricyclic system and its substituents to interact with various biological targets. The primary biological activities associated with the γ-carboline core include anticancer, anti-inflammatory, neuroprotective, antiviral, antibacterial, and antifungal effects.[1]
Anticancer Activity
A significant body of research has focused on the potent cytotoxic effects of γ-carboline derivatives against a multitude of cancer cell lines. The proposed mechanisms of action are diverse and include DNA intercalation, inhibition of topoisomerases, and modulation of key signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity of Representative γ-Carboline Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| LP-1 (Phenyl substituent) | MCF7 (Breast) | 3.5 ± 0.3 | [2] |
| A549 (Lung) | 4.2 ± 0.5 | [2] | |
| SiHa (Cervix) | 5.1 ± 0.6 | [2] | |
| Colo-205 (Colon) | 3.8 ± 0.4 | [2] | |
| LP-14 (Pyridine substituent) | MCF7 (Breast) | 1.8 ± 0.2 | [2] |
| A549 (Lung) | 2.1 ± 0.3 | [2] | |
| SiHa (Cervix) | 2.5 ± 0.4 | [2] | |
| Colo-205 (Colon) | 1.9 ± 0.2 | [2] | |
| Compound 8q | PC-3 (Prostate) | 9.86 | [3] |
| Compound 8 | A549 (Lung) | 4.58 | [4] |
| Compound 16 | A549 (Lung) | 5.43 | [4] |
Anti-inflammatory Activity
γ-Carboline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. A notable mechanism is the targeting of the cGAS-STING pathway, which is involved in innate immune responses.
Table 2: Anti-inflammatory Activity of a Tetrahydro-γ-carboline Derivative (IC50 values in µM)
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Compound 25 | h-cGAS | 1.38 | [5] |
| m-cGAS | 11.4 | [5] |
Neuroprotective Effects
Certain γ-carboline derivatives, such as Dimebon (latrepirdine), have been investigated for their neuroprotective potential in the context of neurodegenerative diseases like Alzheimer's and Huntington's disease. Their mechanisms of action are thought to involve the modulation of mitochondrial function and inhibition of protein aggregation. Some derivatives also exhibit inhibitory activity against cholinesterases.
Table 3: Neuroprotective Activity of a γ-Carboline Conjugate
| Compound/Derivative | Target | IC50 (µM) | Reference |
| MB-gC Conjugate | AChE | 1.73 - 10.5 | |
| BChE | 1.73 - 10.5 |
Antiviral and Antibacterial Activity
The γ-carboline scaffold has also been identified as a promising framework for the development of antiviral and antibacterial agents. For instance, 5-methyl-gamma-carboline (SK5M) has shown potent activity against bovine viral diarrhea virus (BVDV).[6] The antibacterial activity is often assessed by determining the minimum inhibitory concentration (MIC).
Key Signaling Pathways Modulated by γ-Carbolines
The biological effects of γ-carboline derivatives are often mediated through their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a critical role in cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. Some carboline derivatives have been shown to modulate this pathway.
Caption: Canonical TGF-β/Smad signaling pathway.
cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. Inhibition of this pathway by γ-carboline derivatives represents a promising strategy for treating inflammatory diseases.
Caption: The cGAS-STING signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of γ-carboline derivatives.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF7, A549)
-
Complete cell culture medium
-
γ-carboline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the γ-carboline derivatives in complete culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.[7]
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
DNA Intercalation Assessment using DNA Unwinding Assay
This assay determines if a compound can intercalate into the DNA double helix, which is a common mechanism of action for many anticancer drugs. The assay relies on the ability of DNA topoisomerase I to relax supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
DNA Topoisomerase I
-
10x Topoisomerase I reaction buffer
-
γ-carboline derivatives
-
Agarose
-
Gel electrophoresis apparatus
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 1x topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., 200-400 ng), and the γ-carboline derivative at various concentrations. The final reaction volume is typically 20 µL.[8][9]
-
Enzyme Addition: Add DNA topoisomerase I (e.g., 1 unit) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[10]
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.[8]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Analysis: Intercalating agents will cause the relaxed DNA to become supercoiled again upon removal of the compound during electrophoresis, resulting in faster migration compared to the relaxed DNA control.
Caption: Workflow of the DNA unwinding assay.
Antibacterial Activity Screening using Agar Well Diffusion Method
This method is used to assess the antibacterial activity of compounds by measuring the zone of inhibition of bacterial growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile cotton swabs
-
γ-carboline derivatives
-
Positive control (e.g., a standard antibiotic)
-
Negative control (e.g., DMSO)
-
Incubator
Procedure:
-
Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly swab the surface of the MHA plates with the bacterial inoculum.
-
Well Preparation: Create wells (e.g., 6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the γ-carboline derivative solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Antiviral Activity Assessment
The antiviral activity of γ-carboline derivatives can be evaluated using various assays, such as the plaque reduction assay.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells)
-
Virus stock
-
Cell culture medium
-
γ-carboline derivatives
-
Agarose or methylcellulose overlay
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus in the presence of various concentrations of the γ-carboline derivative.
-
Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells and stain with crystal violet. Plaques (zones of cell death) will appear as clear areas against a background of stained viable cells.
-
Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 (the concentration of the compound that reduces the number of plaques by 50%).
Conclusion
The γ-carboline core structure represents a highly versatile and promising scaffold for the development of novel therapeutic agents with a wide spectrum of biological activities. Its amenability to chemical modification allows for the fine-tuning of its pharmacological properties to target specific diseases. The information presented in this technical guide, including the summarized quantitative data, detailed experimental protocols, and visualized signaling pathways, provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable heterocyclic system. Future research should continue to elucidate the precise molecular mechanisms of action and structure-activity relationships of γ-carboline derivatives to guide the design of next-generation drug candidates with enhanced efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Molecular Docking Study and Biological Evaluation of Novel γ-Carboline Derivatives of Latrepirdine (Dimebon) as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Evaluation of Tetrahydro-γ-carboline Derivatives as Potent Anti-inflammatory Agents Targeting Cyclic GMP-AMP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamma-carboline derivatives with anti-bovine viral diarrhea virus (BVDV) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. inspiralis.com [inspiralis.com]
- 9. Assay of topoisomerase I activity [protocols.io]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Potential therapeutic targets of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
An In-depth Technical Guide on the Therapeutic Potential of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its Analogs as CFTR Potentiators
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound this compound belongs to the tetrahydro-γ-carboline class of molecules. Extensive research has identified this chemical scaffold as a core component of novel and potent potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Mutations in the CFTR gene can lead to defects in the protein's gating mechanism, impairing chloride ion transport across epithelial cell membranes and causing Cystic Fibrosis (CF). Potentiator molecules act by binding to the CFTR protein and increasing the probability that the channel is in an open state, thereby restoring ion flow. This technical guide details the therapeutic potential of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold, presenting key structure-activity relationship (SAR) data, the experimental protocols used for its evaluation, and the underlying molecular mechanism.
Core Therapeutic Target: CFTR Protein
The primary therapeutic target for this class of compounds is the CFTR protein, an ATP-gated anion channel critical for regulating fluid and electrolyte balance in epithelial tissues. In many CF-causing mutations (such as G551D), the CFTR protein is present at the cell surface but exhibits a severe gating defect, meaning the channel remains closed despite activation signals. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives function as CFTR potentiators . They directly interact with the mutant protein to increase its open probability, thus rescuing chloride channel activity.
Mechanism of Action: CFTR Potentiation
The gating of the CFTR channel is a complex process involving ATP binding and hydrolysis at the nucleotide-binding domains (NBDs), which induces conformational changes in the transmembrane domains (TMDs) that form the ion pore. CFTR potentiators allosterically modulate this process, favoring the open conformation of the channel. This action increases the duration the channel remains open, augmenting the transepithelial transport of chloride ions.
Quantitative Data: Structure-Activity Relationships
An extensive structure-activity relationship (SAR) study on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold led to the identification of highly potent CFTR potentiators. The activity of these compounds was assessed in Fischer Rat Thyroid (FRT) cells stably expressing either F508del-CFTR or G551D-CFTR. The tables below summarize the efficacy (Emax) and potency (EC50) for a selection of key analogs, including the specific 8-Chloro derivative.
Table 1: Activity of Analogs with Modifications at Position 8 Data sourced from experiments on F508del-CFTR FRT cells.
| Compound ID | R8 Substitution | Efficacy (Emax)a | Potency (EC50, μM) |
| 13 | -H | 1.00 | 0.23 ± 0.05 |
| 14 | -CH3 | 1.00 | 0.27 ± 0.04 |
| 3 | -OCH3 | 1.00 | 0.25 ± 0.03 |
| 15 | -Cl | 1.02 ± 0.10 | 0.17 ± 0.02 |
| 16 | -F | 0.98 ± 0.08 | 0.26 ± 0.03 |
a Emax values are normalized relative to compound 3 .
Table 2: Activity of N-Acyl Group Modifications (8-Methoxy Series) Data sourced from experiments on F508del-CFTR FRT cells.
| Compound ID | N-Acyl Group | Efficacy (Emax)a | Potency (EC50, μM) |
| 3 | 5-(trifluoromethyl)-1H-pyrazole-3-carbonyl | 1.00 | 0.25 ± 0.03 |
| 25 | 5-phenylisoxazole-3-carbonyl | 0.95 ± 0.08 | 0.09 ± 0.01 |
| 26 | 5-(p-tolyl)isoxazole-3-carbonyl | 0.98 ± 0.09 | 0.06 ± 0.01 |
| 39 | 5-(4-fluorophenyl)isoxazole-3-carbonyl | 1.02 ± 0.09 | 0.03 ± 0.004 |
a Emax values are normalized relative to compound 3 .
Experimental Protocols
The primary method for quantifying the activity of these CFTR potentiators is a cell-based, high-throughput functional assay using a halide-sensitive Yellow Fluorescent Protein (YFP).
Halide-Sensitive YFP Quenching Assay
Principle: This assay relies on the principle that the fluorescence of certain YFP variants (e.g., YFP-H148Q/I152L) is rapidly quenched by iodide ions (I-). Cells co-expressing CFTR and this YFP variant are used. When the CFTR channel opens, it allows an influx of I- from the extracellular medium into the cell, which then quenches the intracellular YFP fluorescence. The rate of fluorescence quenching is directly proportional to the CFTR channel activity (i.e., the rate of I- influx).
Detailed Methodology:
-
Cell Culture and Seeding:
-
Fischer Rat Thyroid (FRT) cells, stably transfected with both a mutant human CFTR construct (e.g., F508del-CFTR or G551D-CFTR) and a halide-sensitive YFP, are cultured under standard conditions (37°C, 5% CO2).
-
Cells are seeded into 384-well, black, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay.
-
For temperature-sensitive mutants like F508del, plates are often incubated at a lower temperature (e.g., 27-32°C) for 24 hours prior to the assay to promote protein trafficking to the cell surface.
-
-
Compound Incubation:
-
Serial dilutions of the test compounds (e.g., this compound analogs) are prepared in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
The cell culture medium is removed, and cells are washed with a chloride-containing buffer.
-
The test compounds are added to the respective wells and incubated for a short period (e.g., 10-30 minutes) at room temperature.
-
-
Fluorescence Reading and Data Acquisition:
-
The microplate is placed into a fluorescence plate reader equipped with appropriate filters for YFP (Excitation: ~500 nm, Emission: ~530 nm).
-
A baseline fluorescence reading (F0) is established for each well.
-
An automated injector adds a stimulus solution to each well. This solution contains a CFTR activator (e.g., 10 µM Forskolin) to open the channels and a high concentration of sodium iodide (which replaces the sodium chloride).
-
Immediately upon injection, a kinetic read of YFP fluorescence is initiated, with measurements taken every 1-2 seconds for approximately 10-20 seconds.
-
-
Data Analysis:
-
The initial rate of fluorescence decay (dF/dt) is calculated from the slope of the curve immediately following iodide addition.
-
These rates are plotted against the concentration of the test compound.
-
A dose-response curve is fitted to the data using a non-linear regression model to determine the EC50 (potency) and Emax (maximum efficacy) for each compound.
-
In Silico Prediction of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of a hypothetical in silico workflow to predict the bioactivity of the novel compound 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. This pyridoindole derivative holds potential for therapeutic applications, and computational methods offer a rapid and cost-effective initial assessment of its biological profile.
Introduction
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is a recognized pharmacophore present in various biologically active molecules. Derivatives of this core structure have shown promise as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators.[1][2] Furthermore, related pyrido-indole structures have been investigated for their potential as Janus Kinase 2 (JAK2) inhibitors and as ligands for serotonin receptors.[3][4] This guide outlines a comprehensive in silico strategy, integrating ligand-based and structure-based approaches, to elucidate the potential bioactivity of this compound.
Predicted Bioactivity Profile
Based on the activities of structurally similar compounds, the primary predicted bioactivities for this compound are summarized below. These predictions form the basis for the subsequent in silico and experimental validation protocols.
| Predicted Bioactivity | Potential Molecular Target(s) | Rationale |
| CFTR Potentiator | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | The core scaffold is a known chemotype for CFTR potentiators.[1][2] |
| Anticancer Agent | Janus Kinase 2 (JAK2), other kinases | Pyrido-indole derivatives have been studied as JAK2 inhibitors.[3] |
| Neurological Activity | Serotonin Receptors (e.g., 5-HT6, 5-HT7) | The indole moiety is a common feature in serotonin receptor ligands.[4][5][6][7] |
| Antimicrobial Agent | Bacterial or Fungal Enzymes | Heterocyclic compounds containing indole are known to possess antimicrobial properties. |
In Silico Prediction Workflow
The following diagram illustrates the proposed computational workflow for predicting the bioactivity of the target compound.
Caption: In Silico Bioactivity Prediction Workflow.
Methodologies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Objective: To develop a predictive model for the bioactivity of pyridoindole derivatives based on their physicochemical properties.
Protocol:
-
Dataset Collection: A dataset of pyridoindole derivatives with known bioactivities (e.g., IC50 values for JAK2 inhibition or EC50 for CFTR potentiation) will be compiled from the literature.[3][8]
-
Descriptor Calculation: Molecular descriptors (e.g., topological, electronic, and steric properties) for each compound in the dataset, including the target compound, will be calculated using software such as the Schrödinger Suite or MOE (Molecular Operating Environment).
-
Model Development: A QSAR model will be built using statistical methods like Partial Least Squares (PLS) regression to establish a mathematical relationship between the descriptors and the biological activity.[3]
-
Model Validation: The predictive power of the QSAR model will be assessed using internal and external validation techniques, including calculating the coefficient of determination (R²) and the predictive R² (Q²).
-
Activity Prediction: The validated QSAR model will be used to predict the bioactivity of this compound.
Pharmacophore Modeling
Objective: To identify the essential 3D arrangement of chemical features required for the biological activity of pyridoindole derivatives.
Protocol:
-
Training Set Selection: A set of active pyridoindole derivatives will be selected as a training set.
-
Pharmacophore Generation: A common feature pharmacophore model will be generated using software like PHASE or Catalyst. This model will typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups.[3][4]
-
Model Validation: The generated pharmacophore model will be validated by its ability to distinguish between active and inactive molecules.
-
Virtual Screening: The validated pharmacophore model can be used as a 3D query to screen compound databases for novel molecules with potential similar bioactivity.
Molecular Docking
Objective: To predict the binding mode and affinity of the target compound to potential protein targets.
Protocol:
-
Protein Preparation: The 3D crystal structures of potential protein targets (e.g., JAK2, CFTR, serotonin receptors) will be obtained from the Protein Data Bank (PDB). The protein structures will be prepared by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Ligand Preparation: The 3D structure of this compound will be generated and optimized.
-
Docking Simulation: Molecular docking will be performed using software such as AutoDock, GOLD, or Glide to predict the binding pose and calculate the binding energy of the ligand within the active site of the protein.[9][10][11]
-
Analysis of Interactions: The predicted binding poses will be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Predicted Signaling Pathway
Based on the potential interaction with serotonin receptors, a possible signaling pathway is outlined below. The 5-HT7 receptor, a Gs-protein coupled receptor, is a plausible target for indole-containing ligands.[5]
Caption: Predicted Serotonergic Signaling Pathway.
Experimental Validation Protocols
To validate the in silico predictions, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
-
Enzyme Inhibition Assays: To confirm the predicted inhibitory activity against targets like JAK2, kinase inhibition assays will be performed. The IC50 value of the compound will be determined.
-
Cell-Based Assays: For anticancer activity, proliferation assays (e.g., MTT assay) on relevant cancer cell lines (e.g., HCT116 for colon cancer) will be conducted.[8]
-
Receptor Binding Assays: To validate the interaction with serotonin receptors, radioligand binding assays will be performed using cell membranes expressing the target receptor subtypes.
-
CFTR Function Assays: To confirm CFTR potentiation, Ussing chamber experiments on epithelial cells expressing mutant CFTR will be carried out to measure changes in chloride transport.
In Vivo Studies
-
Animal Models of Disease: If promising in vitro activity is observed, the compound's efficacy will be tested in relevant animal models (e.g., xenograft models for cancer, animal models for neurological disorders).
-
Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound will be evaluated in animal models to assess its drug-like properties.
Conclusion
This technical guide outlines a comprehensive in silico approach for the preliminary assessment of the bioactivity of this compound. By integrating QSAR, pharmacophore modeling, and molecular docking, a robust prediction of the compound's potential therapeutic applications can be achieved. The subsequent experimental validation is crucial to confirm these computational hypotheses and to further guide the development of this promising molecule.
References
- 1. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacophore models for metabotropic 5-HT receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 10. Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of 8-Position Substituents on the Biological Activity of Pyrido[4,3-b]indoles: A Structure-Activity Relationship Deep Dive
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 8-substituted pyrido[4,3-b]indoles, also known as γ-carbolines. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings from recent studies, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental processes. The pyrido[4,3-b]indole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including neuroprotection and cystic fibrosis transmembrane conductance regulator (CFTR) modulation.[1][2] Understanding the impact of substitution at the 8-position is critical for the rational design of novel and potent therapeutic agents.
Core Structure and Numbering
The foundational structure of the compounds discussed is the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. The numbering convention for this heterocyclic system is crucial for interpreting the SAR data.
Caption: Numbering of the pyrido[4,3-b]indole scaffold.
Structure-Activity Relationship at the 8-Position
Recent research has highlighted the significance of the substituent at the 8-position of the pyrido[4,3-b]indole ring system in modulating biological activity. Studies have explored a range of substituents, from simple alkyl and alkoxy groups to halogens and more complex moieties, revealing key insights into the steric and electronic requirements for optimal potency and efficacy.
As CFTR Potentiators
A notable study identified 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as a novel class of CFTR potentiators.[1] The investigation into the substitution pattern on the phenyl ring (Ring B) demonstrated that modifications at the 8-position could positively influence both the efficacy (Emax) and potency (EC50) of these compounds.[1][3]
The table below summarizes the in vitro activity of 8-substituted analogs in rescuing F508del-CFTR function.
| Compound | 8-Substituent (R) | Emax (normalized) | EC50 (μM) |
| 13 | -H | Retained | 0.23 |
| 3 | -OCH3 | 1.0 | 0.27 |
| 14 | -CH3 | Retained | 0.27 |
| 18 | -CH(CH3)2 | - | - |
| 19 | -F | - | - |
| 21 | -CF3 | - | - |
| 22 | -OCF3 | - | - |
| 23 | -CN | - | - |
| 24 | -SO2CH3 | - | - |
Data extracted from a study on CFTR potentiators.[1][3] Emax values are normalized to compound 3.
The data indicates that small, electron-donating groups like methoxy and methyl at the 8-position are well-tolerated and maintain sub-micromolar potency.[3] The replacement of the 8-methoxy group with a hydrogen atom even led to a slight increase in potency.[3] Further exploration with a wider range of substituents, including isopropyl, fluoro, trifluoromethyl, trifluoromethoxy, cyano, and methylsulfonyl groups, was undertaken to build a more comprehensive SAR profile.[1]
As Neuroprotective Agents
Derivatives of hydrogenated pyrido[4,3-b]indoles have also been investigated as potential neuroprotectors.[2] In this context, various substituents were introduced at the 8-position of the carboline fragment, and their ability to modulate glutamate-dependent uptake of calcium ions in rat cerebral cortex synaptosomes was assessed.[2]
The study revealed that all tested compounds with 8-substituents (methyl, methoxy, fluorine, and chlorine) exhibited inhibitory activity, and the extent of this activity was dependent on the chemical nature of the substituent.[2]
Experimental Protocols
General Synthesis of 8-Substituted Tetrahydro-γ-carbolines
The synthesis of the 8-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core typically involves a Fischer indole synthesis. This process is a cornerstone for accessing the diverse analogs required for SAR studies.
Caption: Synthetic route to acylated pyrido[4,3-b]indoles.
The synthesis commences with the reaction of an appropriately substituted aryl-hydrazine with a suitable Boc-protected 4-piperidone via a Fischer-indole synthesis to yield the substituted tetrahydro-γ-carboline.[3] These intermediates are then coupled with various heteroaryl carboxylic acids under different coupling conditions to afford the final amide products in moderate to high yields.[3]
Biological Evaluation: CFTR Potentiator Assay
The activity of the synthesized compounds as CFTR potentiators was evaluated using a high-throughput screening (HTS) assay. A common method is the halide-sensitive yellow fluorescent protein (HS-YFP) assay, which measures changes in intracellular halide concentration as an indicator of CFTR channel activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Chlorinated Tetrahydro-γ-carbolines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the synthetic methodologies for chlorinated tetrahydro-γ-carbolines. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the tetrahydro-γ-carboline scaffold. This document details key synthetic strategies, provides specific experimental protocols, and presents quantitative data to aid researchers in the design and execution of synthetic routes to these valuable molecules.
Core Synthetic Strategies
The construction of the chlorinated tetrahydro-γ-carboline core primarily relies on variations of the Pictet-Spengler reaction and other cyclization strategies. The two main approaches involve either the use of pre-chlorinated starting materials or the chlorination of the tetrahydro-γ-carboline scaffold as a late-stage functionalization step.
A prevalent method for the synthesis of the tetrahydro-γ-carboline ring system is the iso-Pictet-Spengler reaction . This reaction involves the condensation of a 2-(aminomethyl)indole with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core. To synthesize chlorinated derivatives, this reaction can be performed using chlorinated 2-(aminomethyl)indoles.
Another key strategy involves the palladium-catalyzed intramolecular allylic alkylation of indoles . This method has been shown to be effective for the synthesis of both tetrahydro-β- and tetrahydro-γ-carbolines in high yields and with excellent enantioselectivity. The application of this methodology to chlorinated indole precursors represents a viable route to the target compounds.
Furthermore, multi-component reactions, such as the Ugi-azide reaction followed by a Pictet-Spengler cyclization, offer a pathway to complex tetrahydro-β-carbolines and could potentially be adapted for the synthesis of their chlorinated γ-isomers.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the synthesis of chlorinated tetrahydro-γ-carbolines, along with tabulated quantitative data for easy comparison of different synthetic routes.
Synthesis of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Table 1: Synthesis of this compound
| Starting Material 1 | Starting Material 2 | Reaction Type | Product | Yield (%) | Reference |
| 2-(Aminomethyl)-6-chloroindole | Formaldehyde | iso-Pictet-Spengler | This compound | Data not available | Inferred from commercial availability |
General Procedure for the iso-Pictet-Spengler Reaction
A solution of the appropriate chlorinated 2-(aminomethyl)indole (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane) is treated with an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) at room temperature or with heating. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by neutralization with a base (e.g., saturated sodium bicarbonate solution), followed by extraction with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired chlorinated tetrahydro-γ-carboline.
Logical Relationships in Synthesis
The synthesis of chlorinated tetrahydro-γ-carbolines can be visualized as a series of logical steps, starting from readily available precursors. The following diagram illustrates a general synthetic workflow.
Signaling Pathways
While the broader class of carboline alkaloids is known to interact with various biological targets, including monoamine oxidase and benzodiazepine receptors, specific signaling pathways for chlorinated tetrahydro-γ-carbolines are not well-defined in the current literature. Research in this area is ongoing, and these compounds represent promising candidates for probing novel biological mechanisms. The following diagram depicts a hypothetical signaling pathway that could be investigated for these molecules, based on the known activities of related compounds.
This technical guide serves as a foundational resource for the synthesis of chlorinated tetrahydro-γ-carbolines. The provided information on synthetic strategies and experimental considerations is intended to facilitate further research and development in this promising area of medicinal chemistry. As new synthetic methods and biological data emerge, this guide will be updated to reflect the latest advancements in the field.
Commercial Availability and Synthetic Pathways of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details commercially available forms, key suppliers, and relevant physicochemical properties. Furthermore, it outlines a common synthetic protocol and explores the compound's relevance in the context of cystic fibrosis transmembrane conductance regulator (CFTR) modulation.
Commercial Availability and Suppliers
This compound is commercially available from various chemical suppliers, primarily in its free base and hydrochloride salt forms. The availability of specific purities and quantities may vary between suppliers. Researchers are advised to request certificates of analysis for lot-specific data.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |
| Parchem | This compound hydrochloride | 104304-07-6 | C₁₁H₁₂Cl₂N₂ | - | Hydrochloride salt form.[1] |
| Santa Cruz Biotechnology | 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride | 104304-07-6 | C₁₁H₁₁ClN₂•HCl | - | Biochemical for research.[2] |
| Chemicalbook | 8-CHLORO-2,3,4,5-TETRAHYDRO-1H-PYRIDO-[4,3-B]-INDOLE HYDROCHLORIDE | 1185304-76-0 | - | - | Provides chemical properties and supplier information.[3] |
| Zhejiang Jiuzhou Chemical Co., Ltd. | 8-CHLORO-2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]-INDOLE | 19685-84-8 | C₁₁H₁₁ClN₂ | - | Free base form.[4] |
| LookChem | 1H-Pyrido[4,3-b]indole, 8-chloro-2,3,4,5-tetrahydro-2-methyl- | 17223-45-9 | C₁₂H₁₃ClN₂ | - | N-methylated derivative.[5] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| This compound (Free Base) | ||
| Molecular Weight | 206.68 g/mol | PubChem |
| Molecular Formula | C₁₁H₁₁ClN₂ | PubChem |
| CAS Number | 19685-84-8 | Zhejiang Jiuzhou Chemical Co., Ltd.[4] |
| This compound Hydrochloride | ||
| Molecular Weight | 243.14 g/mol | Parchem[1] |
| Molecular Formula | C₁₁H₁₂Cl₂N₂ | Parchem[1] |
| CAS Number | 104304-07-6 | Parchem[1] |
Experimental Protocols: Synthesis via Pictet-Spengler Reaction
The synthesis of the this compound core is commonly achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of the target compound, a substituted tryptamine derivative is a key starting material.
General Protocol for the Synthesis of Tetrahydro-β-carbolines (adapted for 8-chloro derivative):
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Materials:
-
Appropriately substituted tryptamine (e.g., a tryptamine derivative with a chlorine atom at the corresponding position to yield the 8-chloro product)
-
Aldehyde (e.g., formaldehyde or its equivalent)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)
-
Solvent (e.g., 1,2-dichloroethane (DCE), water, or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP))[6]
-
Base for workup (e.g., ammonium hydroxide, sodium bicarbonate)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the tryptamine derivative in the chosen solvent.
-
Addition of Reagents: Add the aldehyde to the solution, followed by the acid catalyst. The order of addition and reaction temperature may vary depending on the specific reactants and catalyst used. Microwave-assisted heating can significantly reduce reaction times.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If an acidic catalyst was used, neutralize the reaction mixture with a suitable base to a pH of 9-10.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Role in CFTR Signaling and Drug Discovery
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has been identified as a promising core structure for the development of potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel, and mutations in the CFTR gene can lead to cystic fibrosis. Potentiators are a class of drugs that enhance the function of mutated CFTR channels that are present on the cell surface but have a defective gating mechanism.
CFTR Channel Gating Signaling Pathway
The gating of the CFTR channel is a complex process regulated by phosphorylation and ATP binding/hydrolysis.
References
- 1. parchem.com [parchem.com]
- 2. scbt.com [scbt.com]
- 3. 8-CHLORO-2,3,4,5-TETRAHYDRO-1H-PYRIDO-[4,3-B]-INDOLE HYDROCHLORIDE | 1185304-76-0 [m.chemicalbook.com]
- 4. 8-CHLORO-2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]-INDOLE, CasNo.19685-84-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. lookchem.com [lookchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Pictet-Spengler Synthesis of 8-Chloro-tetrahydro-pyrido[4,3-b]indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[4,3-b]indole, or γ-carboline, scaffold is a crucial heterocyclic motif found in numerous biologically active compounds. Unlike the more common β-carboline isomers, γ-carbolines exhibit a distinct pharmacological profile, with derivatives showing potent antitumor and DNA-intercalating activities.[1][2] The synthesis of the tetrahydro-γ-carboline core, such as 8-chloro-tetrahydro-pyrido[4,3-b]indole, represents a significant challenge in synthetic chemistry.
The Pictet-Spengler reaction, a condensation and subsequent ring closure of a β-arylethylamine with an aldehyde or ketone, is a cornerstone for synthesizing carboline structures.[3][4] However, the classical reaction with tryptamines overwhelmingly favors cyclization at the electron-rich C2 position of the indole nucleus to yield tetrahydro-β-carbolines.[3] The formation of the tetrahydro-γ-carboline isomer requires forcing the cyclization to occur at the less nucleophilic C4 position, a process often termed the "iso-Pictet-Spengler" reaction.[5][6] This regioselectivity is a significant hurdle, often requiring specialized substrates or catalysts.[7][8]
These application notes provide a generalized protocol and relevant data for the synthesis of 8-chloro-tetrahydro-pyrido[4,3-b]indole, acknowledging the synthetic challenges and offering a framework based on established methodologies for related carbolines.
Quantitative Data Summary
Direct yield data for the title compound is scarce in published literature due to the regioselectivity challenges. The following table summarizes conditions for related Pictet-Spengler and iso-Pictet-Spengler reactions to provide a comparative basis for reaction optimization.
| Tryptamine/Amine | Aldehyde/Ketone | Catalyst/Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Tryptamine | p-Chlorobenzaldehyde | Chiral Thiourea / Acetic Acid | Toluene | RT | 24 | 54 | [9] |
| 5-Methoxytryptamine | p-Methoxy phenyl glyoxal | MnO₂ (for dehydrogenation) | N/A | N/A | N/A | 38 | [10] |
| Isotryptamine | Isobutyraldehyde | Chiral Thiourea / Benzoic Acid | Dichloromethane | RT | 1 | >98 conv. | [5] |
| Tryptamine | Benzaldehyde | L-Tartaric Acid (0.5 eq) | Water | 80 | 24 | 88 | N/A |
| Tryptamine | 4-Nitrobenzaldehyde | Trifluoroacetic Acid (TFA) | Dichloromethane (DCE) | 80 | N/A | Moderate | [11] |
| β-Phenethylamine | Formaldehyde Dimethyl Acetal | Hydrochloric Acid (HCl) | N/A | Heat | N/A | Good | [3] |
Reaction Mechanism and Workflow
The synthesis of 8-chloro-tetrahydro-pyrido[4,3-b]indole proceeds via an acid-catalyzed iso-Pictet-Spengler reaction. The key steps involve the formation of an iminium ion intermediate from 5-chlorotryptamine and an aldehyde, followed by an intramolecular electrophilic attack at the C4 position of the indole ring.
Caption: Proposed mechanism for the iso-Pictet-Spengler reaction.
The overall experimental process follows a standard synthetic chemistry workflow, from reaction setup to final product characterization.
Caption: General experimental workflow for the synthesis.
Experimental Protocols
This section provides a generalized protocol for the synthesis. Note: This is a challenging reaction; optimization of catalyst, solvent, and temperature is likely required.
Protocol 1: Acid-Catalyzed iso-Pictet-Spengler Reaction
Objective: To synthesize 8-chloro-tetrahydro-pyrido[4,3-b]indole from 5-chlorotryptamine and a suitable aldehyde (e.g., formaldehyde).
Materials:
-
5-Chlorotryptamine hydrochloride
-
Formaldehyde (37% solution in water) or paraformaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Standard glassware for extraction and purification
Procedure:
-
Reactant Preparation:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-chlorotryptamine hydrochloride (1.0 eq).
-
Add anhydrous dichloromethane (approx. 10-20 mL per mmol of tryptamine).
-
If starting from the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine and stir for 15 minutes. Filter off the resulting triethylammonium chloride salt if necessary.
-
-
Aldehyde Addition:
-
Add formaldehyde (1.2 eq) to the stirred solution at room temperature. If using paraformaldehyde, it should be gently heated to depolymerize.
-
-
Catalysis and Reaction:
-
Slowly add trifluoroacetic acid (TFA, 1.5 - 2.0 eq) to the reaction mixture. Harsher acidic conditions may be required to promote cyclization at the C4 position.[4]
-
Attach a reflux condenser and heat the mixture to reflux (approx. 40 °C for DCM).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with dichloromethane.
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification and Analysis:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 8-chloro-tetrahydro-pyrido[4,3-b]indole isomer.
-
Characterize the purified product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.
-
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Trifluoroacetic acid is highly corrosive; handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Application Notes & Troubleshooting
-
Regioselectivity: The primary challenge is achieving cyclization at C4 instead of C2. The formation of the β-carboline isomer is the thermodynamically favored outcome. Harsher conditions (stronger acids, higher temperatures) may be necessary, but can also lead to decomposition.[3]
-
Low Yield: If yields are low, consider using a different acid catalyst (e.g., HCl, p-TsOH) or solvent. Aprotic solvents are often preferred.[4] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some carboline syntheses.[12]
-
Purification: The desired γ-carboline and the undesired β-carboline isomer may have similar polarities, making chromatographic separation difficult. Careful selection of the eluent system for column chromatography is critical.
-
Applications in Drug Discovery: The resulting 8-chloro-tetrahydro-pyrido[4,3-b]indole serves as a valuable scaffold. Its derivatives have been investigated for various therapeutic applications, including as potent anticancer agents.[13][14] The unique orientation of the pyridine ring in the γ-carboline structure can lead to novel interactions with biological targets compared to β-carboline analogues.
References
- 1. [Cytotoxic and antitumor activity of a new series of heterocyclic compounds: dipyrido (4,3-b) (3,4-f) indoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumoral activity of dipyrido [4,3-b] [3,4-f] indoles on L 1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pages.jh.edu [pages.jh.edu]
- 10. mdpi.com [mdpi.com]
- 11. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fischer Indole Synthesis for 8-Chloro-γ-Carboline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Fischer indole synthesis for the preparation of 8-chloro-γ-carboline derivatives, compounds of significant interest in medicinal chemistry due to their potential anticancer properties. This document outlines the synthetic protocol, key quantitative data of analogous compounds, and the mechanistic basis for their biological activity.
Introduction
The γ-carboline scaffold is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic molecules.[1] Derivatives of γ-carboline have demonstrated a wide range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects.[1] The incorporation of a chlorine atom at the 8-position of the γ-carboline nucleus can significantly modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile. The Fischer indole synthesis is a classic and versatile method for the construction of indole rings, which form the core of the carboline structure.[2][3] This method involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a suitable ketone or aldehyde.[2]
Data Presentation
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| β-Carboline Derivatives | A549 (Lung Carcinoma) | 9.86 | [4] |
| K562 (Leukemia) | >40 | [4] | |
| PC-3 (Prostate Cancer) | 9.56 | [4] | |
| T47D (Breast Cancer) | >40 | [4] | |
| α-Carboline Derivative (YCH337) | Average over multiple cell lines | 0.3 | [5] |
| β-Carboline-Combretastatin Hybrids | A549 (Lung Cancer) | 1.01 - 1.17 |
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of 8-chloro-2,3,4,5-tetrahydro-γ-carboline via the Fischer indole synthesis. This protocol is based on established methods for the synthesis of similar tetrahydro-γ-carboline structures.
Synthesis of 8-Chloro-2,3,4,5-tetrahydro-γ-carboline
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
N-Boc-4-piperidone
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation and Cyclization:
-
In a round-bottom flask, a mixture of 4-chlorophenylhydrazine hydrochloride (1 mmol) and N-Boc-4-piperidone (1 mmol) is suspended in glacial acetic acid (10 mL).
-
The reaction mixture is heated to reflux (approximately 118°C) and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
-
Work-up and Extraction:
-
The cooled reaction mixture is carefully poured into a beaker containing crushed ice and neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.
-
-
Purification:
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 8-chloro-2,3,4,5-tetrahydro-γ-carboline.
-
-
Characterization:
-
The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
Mandatory Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of 8-chloro-tetrahydro-γ-carboline.
Fischer Indole Synthesis Mechanism
References
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Dual targeting of microtubule and topoisomerase II by α-carboline derivative YCH337 for tumor proliferation and growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a key intermediate in pharmaceutical synthesis. The following sections outline various purification techniques, including column chromatography and recrystallization, complete with comparative data and step-by-step experimental procedures.
Overview of Purification Strategies
The selection of an appropriate purification strategy for this compound depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common and effective methods are flash column chromatography and recrystallization. For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
A general workflow for the purification process is outlined below:
Caption: General workflow for the purification of this compound.
Flash Column Chromatography
Flash column chromatography is a primary method for purifying crude this compound from reaction byproducts and unreacted starting materials. Both normal-phase and reversed-phase chromatography can be effective.
Normal-Phase Column Chromatography
This is the most common approach, utilizing a polar stationary phase like silica gel.
Experimental Protocol:
-
Mobile Phase Selection:
-
Develop a suitable eluent system using Thin Layer Chromatography (TLC).
-
Spot the crude product on a silica gel TLC plate.
-
Test various solvent systems, typically starting with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
The ideal solvent system should provide good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.
-
Due to the basic nature of the pyrido-indole nitrogen, peak tailing on silica gel can be an issue. To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the mobile phase.
-
-
Column Packing:
-
Select an appropriately sized flash column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).
-
Pack the column with silica gel using a wet slurry method with the initial, least polar mobile phase to ensure a homogenous, bubble-free column bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase. A gradient elution, gradually increasing the polarity, is often most effective.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Comparative Data for Normal-Phase Chromatography:
| Parameter | System 1 | System 2 | System 3 |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) | Alumina (neutral) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | Dichloromethane:Methanol (gradient) | Hexane:Ethyl Acetate (gradient) |
| Modifier | 1% Triethylamine | 0.5% Triethylamine | None |
| Typical Purity | >95% | >95% | ~90-95% |
| Notes | Good for less polar impurities. Triethylamine minimizes tailing. | Effective for more polar impurities. | Useful if the compound is sensitive to the acidic nature of silica. |
Reversed-Phase Column Chromatography
This method is suitable for more polar derivatives or as a secondary purification step.
Experimental Protocol:
-
Mobile Phase Selection:
-
Use a C18-functionalized silica gel stationary phase.
-
The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. An acid modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid is often added to improve peak shape.
-
-
Column Equilibration:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).
-
-
Sample Loading:
-
Dissolve the sample in a minimal amount of the mobile phase or a solvent like methanol or DMSO.
-
-
Elution and Fraction Collection:
-
Elute with a gradient of increasing organic solvent concentration.
-
Collect fractions and analyze by TLC or HPLC.
-
-
Solvent Removal:
-
Combine pure fractions and remove the organic solvent under reduced pressure. If a non-volatile buffer was used, further purification by extraction may be necessary.
-
Recrystallization
Recrystallization is an effective technique for obtaining high-purity crystalline this compound, especially after initial purification by column chromatography.
Caption: Step-by-step process for recrystallization.
Experimental Protocol:
-
Solvent Selection:
-
Test the solubility of the purified product in various solvents at room temperature and at their boiling points.
-
A good single solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexanes.
-
-
Dissolution:
-
Place the compound in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Comparative Data for Recrystallization Solvents:
| Solvent System | Purity Achieved | Yield | Notes |
| Ethanol | >99% | Moderate | Often a good starting point for polar compounds. |
| Isopropanol | >99% | Good | Similar to ethanol, but less volatile. |
| Ethyl Acetate/Hexanes | >98% | Good | A two-solvent system can be effective if a single solvent is not ideal. Dissolve in hot ethyl acetate and add hexanes until cloudy. |
| Acetonitrile | >99% | Moderate to Good | Good for moderately polar compounds. |
Preparative HPLC
For the highest purity requirements, such as for reference standards or in late-stage drug development, preparative reversed-phase HPLC is the method of choice.
Experimental Protocol:
-
Method Development:
-
Develop an analytical HPLC method on a C18 column that shows good separation of the target compound from all impurities.
-
A typical mobile phase would be a gradient of water (with 0.1% TFA or formic acid) and acetonitrile or methanol.
-
-
Scale-Up:
-
Transfer the analytical method to a preparative HPLC system with a larger C18 column. The flow rate and injection volume are scaled up proportionally to the column dimensions.
-
-
Purification and Fraction Collection:
-
Inject the sample and collect fractions corresponding to the main product peak, guided by a UV detector.
-
-
Post-Purification Work-up:
-
Combine the pure fractions.
-
Remove the organic solvent by rotary evaporation.
-
If an acid modifier was used, neutralize the aqueous solution with a mild base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the final product.
-
Disclaimer: These protocols provide general guidance. Specific conditions, such as solvent ratios and gradient profiles, should be optimized for each specific batch of crude product based on the impurity profile. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.
Application Notes and Protocols for N-Alkylation of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is a significant heterocyclic core structure found in numerous biologically active compounds and pharmaceutical agents.[1][2] N-alkylation of this tetracyclic amine is a crucial chemical transformation for the synthesis of diverse libraries of compounds for drug discovery and development, enabling the modulation of pharmacological properties. This document provides detailed protocols for two common and effective methods for the N-alkylation of this scaffold: direct N-alkylation with alkyl halides and reductive amination.
Data Summary
The following table summarizes representative quantitative data for the N-alkylation of this compound using different methodologies and reagents. The presented yields are typical for these types of reactions but may vary depending on the specific substrate and reaction conditions.
| Protocol | Alkylating Agent | Base/Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Direct Alkylation | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 6 | 88 |
| Direct Alkylation | Ethyl iodide | NaH | THF | 25 | 4 | 91 |
| Direct Alkylation | Methyl iodide | Cs₂CO₃ | DMF | 60 | 5 | 85 |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | 90 |
| Reductive Amination | Acetone | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 16 | 85 |
| Reductive Amination | Cyclohexanone | Sodium borohydride | Methanol | 25 | 10 | 82 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of the secondary amine in the pyrido[4,3-b]indole ring system with an alkyl halide in the presence of a base.[3][4] The choice of base and solvent is critical to ensure efficient reaction and minimize side products.[5]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetonitrile, THF, DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., acetonitrile), add the selected base (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes under an inert atmosphere.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter off any solid inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Reductive Amination
Reductive amination is a versatile two-step, one-pot reaction for N-alkylation that involves the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction.[6][7][8] This method is particularly useful for introducing a wider variety of alkyl groups.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium borohydride)
-
Anhydrous solvent (e.g., dichloromethane, methanol)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen anhydrous solvent (e.g., dichloromethane).
-
Stir the mixture at room temperature under an inert atmosphere for 1 hour to facilitate iminium ion formation.
-
Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion (typically 12-16 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.
Visualizations
Caption: General workflow for the N-alkylation of this compound.
References
- 1. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
Application Notes: In Vitro Anticancer Activity of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Introduction
These application notes provide a comprehensive guide for evaluating the in vitro anticancer potential of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a novel heterocyclic compound. Indole derivatives have garnered significant interest in oncology research due to their diverse mechanisms of action, which include the induction of cell cycle arrest and apoptosis, as well as the modulation of key signaling pathways.[1][2] This document outlines detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines, and for elucidating its potential mechanisms of action through the analysis of apoptosis, cell cycle distribution, and protein expression. The provided methodologies are intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation
The quantitative results from the described assays should be meticulously recorded and are typically presented in a clear, tabular format to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell viability by 50%, is a key metric in cytotoxicity studies.[3][4]
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 24 | 45.2 ± 3.1 |
| 48 | 28.7 ± 2.5 | |
| 72 | 15.1 ± 1.8 | |
| A549 (Lung Cancer) | 24 | 62.5 ± 4.5 |
| 48 | 41.3 ± 3.9 | |
| 72 | 25.9 ± 2.2 | |
| HCT116 (Colon Cancer) | 24 | 55.8 ± 4.2 |
| 48 | 36.9 ± 3.3 | |
| 72 | 22.4 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Apoptosis Analysis in MCF-7 Cells Treated with this compound for 48 hours
| Treatment Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 80.1 ± 3.5 | 12.3 ± 1.8 | 7.6 ± 1.1 |
| 25 | 65.4 ± 4.2 | 25.8 ± 2.9 | 8.8 ± 1.3 |
| 50 | 40.7 ± 3.8 | 45.1 ± 4.1 | 14.2 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Hypothetical Cell Cycle Analysis in MCF-7 Cells Treated with this compound for 24 hours
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.4 ± 3.2 | 30.1 ± 2.5 | 14.5 ± 1.8 |
| 10 | 65.2 ± 4.1 | 22.5 ± 2.1 | 12.3 ± 1.5 |
| 25 | 75.8 ± 4.9 | 15.3 ± 1.9 | 8.9 ± 1.2 |
| 50 | 82.1 ± 5.3 | 10.2 ± 1.4 | 7.7 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key in vitro assays to determine the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.[3][4]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5][7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and propidium iodide (PI).[8][9] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.[8][9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Preparation: Induce apoptosis by treating cells with various concentrations of this compound for the desired time. Collect 1-5 x 10^5 cells by centrifugation.[9][10]
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[10]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9][10]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.[10]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[11][12]
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells after treatment with this compound.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[11][13]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[11]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and ensure specific DNA staining.
-
PI Staining: Add PI staining solution and incubate for at least 30 minutes at room temperature, protected from light.[11]
-
Analysis: Analyze the samples by flow cytometry, collecting data for at least 10,000 events.[13]
Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate, which can provide insights into the mechanism of action of the test compound.[14][15] For instance, analyzing the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) or cell cycle regulation (e.g., cyclins, CDKs) can be informative.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells using RIPA buffer.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[16]
-
Analysis: Quantify the band intensities using densitometry software.[16]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro anticancer activity testing.
Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
References
- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. medium.com [medium.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Neuroprotective Effects of 8-Chloro-γ-carbolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function. A key strategy in the development of therapeutics for these conditions is the identification of neuroprotective compounds that can mitigate neuronal damage and promote cell survival. The γ-carboline scaffold has emerged as a promising chemotype in the pursuit of such agents. This document provides detailed protocols for a panel of cell-based assays to evaluate the neuroprotective potential of 8-chloro-γ-carboline derivatives.
Due to the limited availability of specific data on 8-chloro-γ-carbolines, this document will utilize the well-characterized neuroprotective effects of a related β-carboline, 9-methyl-β-carboline (9-me-BC) , as a representative example to illustrate the application of these assays and the expected data output. 9-me-BC has been shown to protect dopaminergic neurons from toxins such as 1-methyl-4-phenylpyridinium (MPP+), a commonly used agent to model Parkinson's disease in vitro.[1][2][3] The methodologies and principles described herein are broadly applicable to the screening and characterization of novel γ-carboline compounds.
The protocols will focus on the use of the human neuroblastoma cell line, SH-SY5Y, a widely accepted model for neurotoxicity and neuroprotection studies.
Key Experimental Assays
A multi-assay approach is recommended to comprehensively assess the neuroprotective effects of 8-chloro-γ-carbolines. This typically involves evaluating cell viability, cytotoxicity, oxidative stress, and apoptosis.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the 8-chloro-γ-carboline derivative (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Induction of Neurotoxicity: Introduce a neurotoxin, such as MPP+ (e.g., 1 mM), to the wells (excluding the vehicle control group) and incubate for 24 hours.[4][5]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Cytotoxicity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity and compromised cell membrane integrity.
Protocol:
-
Cell Culture and Treatment: Follow the same cell seeding, pre-treatment, and neurotoxin exposure steps as in the MTT assay.
-
Supernatant Collection: After the 24-hour incubation with the neurotoxin, carefully collect the cell culture supernatant.
-
LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves incubating the supernatant with a reaction mixture that leads to a color change proportional to the amount of LDH released.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the levels of intracellular ROS, a key factor in oxidative stress-induced neuronal cell death. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe used for this purpose.
Protocol:
-
Cell Culture and Treatment: Plate and treat the cells with the 8-chloro-γ-carboline derivative and neurotoxin as previously described.
-
Probe Loading: After treatment, wash the cells with warm phosphate-buffered saline (PBS) and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Quantify the relative ROS levels as a percentage of the control group.
Apoptosis Detection (Caspase-3 Activity Assay)
Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures its activity to quantify the extent of apoptosis.
Protocol:
-
Cell Culture and Treatment: Follow the established procedure for cell seeding and treatment.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a specific cell lysis buffer.
-
Caspase-3 Activity Measurement: Use a commercially available caspase-3 activity assay kit. This typically involves adding a substrate that, when cleaved by active caspase-3, releases a fluorescent or chromogenic molecule.
-
Signal Detection: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the neuroprotective effects of a test compound (based on the known effects of 9-methyl-β-carboline) against MPP+-induced toxicity in SH-SY5Y cells.
Table 1: Effect of a Representative Carboline on MPP+-Induced Loss of Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control (Vehicle) | - | 100 ± 5.2 |
| MPP+ | 1000 | 55.8 ± 4.1 |
| Test Compound + MPP+ | 1 | 65.3 ± 3.8 |
| Test Compound + MPP+ | 10 | 78.9 ± 4.5 |
| Test Compound + MPP+ | 50 | 92.1 ± 5.0 |
Table 2: Effect of a Representative Carboline on MPP+-Induced Cytotoxicity (LDH Assay)
| Treatment Group | Concentration (µM) | LDH Release (% of Maximum) |
| Control (Vehicle) | - | 12.5 ± 2.1 |
| MPP+ | 1000 | 75.4 ± 6.3 |
| Test Compound + MPP+ | 1 | 60.1 ± 5.5 |
| Test Compound + MPP+ | 10 | 42.7 ± 4.9 |
| Test Compound + MPP+ | 50 | 20.3 ± 3.2 |
Table 3: Effect of a Representative Carboline on MPP+-Induced ROS Production
| Treatment Group | Concentration (µM) | Relative ROS Levels (% of Control) |
| Control (Vehicle) | - | 100 ± 8.7 |
| MPP+ | 1000 | 250.6 ± 15.2 |
| Test Compound + MPP+ | 1 | 205.4 ± 12.8 |
| Test Compound + MPP+ | 10 | 155.9 ± 10.1 |
| Test Compound + MPP+ | 50 | 110.2 ± 9.3 |
Table 4: Effect of a Representative Carboline on MPP+-Induced Caspase-3 Activity
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change) |
| Control (Vehicle) | - | 1.0 ± 0.1 |
| MPP+ | 1000 | 4.5 ± 0.4 |
| Test Compound + MPP+ | 1 | 3.2 ± 0.3 |
| Test Compound + MPP+ | 10 | 2.1 ± 0.2 |
| Test Compound + MPP+ | 50 | 1.3 ± 0.1 |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The general workflow for assessing the neuroprotective effects of 8-chloro-γ-carbolines is depicted below.
Putative Neuroprotective Signaling Pathway
Based on studies of related β-carbolines like 9-methyl-β-carboline, 8-chloro-γ-carbolines may exert their neuroprotective effects through multiple mechanisms. These can include the inhibition of monoamine oxidase (MAO), which reduces the production of oxidative stress, and the activation of pro-survival signaling cascades such as the PI3K/Akt pathway, leading to the increased expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[2]
References
- 1. 9-Methyl-β-carboline - Wikipedia [en.wikipedia.org]
- 2. 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-Methyl-beta-carboline has restorative effects in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and time course of MPP+ -induced apoptosis in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mitochondrial Effects of PGC-1alpha Silencing in MPP+ Treated Human SH-SY5Y Neuroblastoma Cells [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a tetrahydro-β-carboline derivative, represents a privileged scaffold in medicinal chemistry. Analogs of this core structure have demonstrated a wide range of biological activities, including but not limited to, modulation of protein kinases involved in cell proliferation and survival signaling pathways. The strategic placement of a chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, potentially enhancing their therapeutic efficacy.[1][2]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a library of this compound analogs. The primary focus of these protocols is the identification and characterization of potent and selective inhibitors of key oncogenic kinases, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinase 2 (CDK2), as well as modulators of the PI3K/Akt signaling pathway. These pathways are frequently dysregulated in various cancers, making them attractive targets for therapeutic intervention.
Synthesis of an Analog Library
A library of this compound analogs can be synthesized using a combinatorial approach centered around the Pictet-Spengler reaction.[3][4][5][6] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone to form the core tetrahydro-β-carboline structure. For the synthesis of the target library, 4-chloro-tryptamine would serve as the key starting material, which can be reacted with a diverse panel of aldehydes to generate a library of analogs with various substitutions at the C1 position. Further diversity can be introduced by N-alkylation or N-acylation of the piperidine ring.
Data Presentation: Quantitative Bioactivity
The following tables present hypothetical quantitative data for a representative library of this compound analogs. This data is for illustrative purposes to demonstrate the expected outcomes from the described screening protocols and is based on the activities of structurally related compounds.
Table 1: In Vitro Kinase Inhibition
| Compound ID | R Group (at C1) | FLT3 IC50 (nM) | CDK2 IC50 (nM) |
| HTS-001 | Phenyl | 150 | 850 |
| HTS-002 | 4-Fluorophenyl | 85 | 620 |
| HTS-003 | 2-Thienyl | 210 | 1100 |
| HTS-004 | Cyclohexyl | >10000 | >10000 |
| HTS-005 | 4-Pyridyl | 95 | 750 |
Table 2: Cellular Activity
| Compound ID | Cell Line | Cell Viability IC50 (µM) | p-Akt (Ser473) Inhibition EC50 (µM) |
| HTS-001 | MV4-11 (AML) | 1.2 | 0.8 |
| HTS-002 | MOLM-13 (AML) | 0.9 | 0.5 |
| HTS-003 | HCT116 (Colon) | 5.8 | 3.2 |
| HTS-004 | MV4-11 (AML) | >50 | >50 |
| HTS-005 | MOLM-13 (AML) | 1.1 | 0.7 |
Experimental Protocols
Protocol 1: High-Throughput Biochemical Kinase Inhibition Assay (FLT3 and CDK2)
This protocol describes a luminescent-based assay to measure the inhibition of FLT3 and CDK2 kinase activity in a high-throughput format. The assay quantifies the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human FLT3 and CDK2/Cyclin E1 enzymes
-
Appropriate peptide substrates for FLT3 and CDK2
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Acoustic liquid handler or multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the this compound analog library in DMSO. Using an acoustic liquid handler, dispense a small volume (e.g., 20 nL) of each compound dilution into the 384-well assay plates. Include appropriate controls (e.g., DMSO for 0% inhibition and a known inhibitor for 100% inhibition).
-
Enzyme and Substrate Addition: Prepare a master mix containing the respective kinase (FLT3 or CDK2/Cyclin E1) and its substrate in kinase assay buffer. Dispense the master mix into the assay plates containing the compounds.
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add the ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubation: Incubate the plates at room temperature for 1-2 hours.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell-Based Assay for Inhibition of Akt Phosphorylation
This protocol details a Western blot-based method to assess the ability of the test compounds to inhibit the phosphorylation of Akt at Serine 473 in a relevant cancer cell line.
Materials:
-
Human cancer cell line (e.g., MV4-11 for FLT3-ITD positive AML)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. The following day, treat the cells with serial dilutions of the test compounds for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the antibody against total Akt to normalize for protein loading.
-
Quantify the band intensities using densitometry software. Calculate the ratio of phospho-Akt to total Akt for each treatment.
-
Determine the EC50 value for the inhibition of Akt phosphorylation.
-
Mandatory Visualizations
Caption: High-Throughput Screening Workflow.
Caption: Targeted Signaling Pathways.
References
- 1. Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of β-Carboline Alkaloids [mdpi.com]
Application Notes and Protocols for In Vivo Efficacy Testing of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical in vivo models and experimental protocols for evaluating the efficacy of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. This compound, a member of the indole class of heterocyclic molecules, shows potential as a therapeutic agent in several key areas, including Cystic Fibrosis (CF), oncology, and neuroprotection. The following sections detail appropriate animal models and methodologies to assess its therapeutic potential in these contexts.
Efficacy Testing in Cystic Fibrosis Animal Models
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has been identified as a novel chemical class of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators.[1][2] These compounds have the potential to rescue the function of mutated CFTR protein, a key factor in the pathophysiology of Cystic Fibrosis. Therefore, in vivo models of CF are highly relevant for testing the efficacy of this compound.
Recommended Animal Model: Cftr-F508del Mice
Mice homozygous for the F508del mutation in the Cftr gene are a widely used model for studying CF. This mutation is the most common cause of CF in humans. These mice exhibit key features of the disease, including intestinal defects.
Experimental Protocol: Intestinal Current Measurements
A primary method to assess CFTR function in vivo is by measuring the transepithelial potential difference in the intestine. This protocol is adapted from established methods for in vivo intestinal current measurements in mice.
Materials:
-
This compound
-
Cftr-F508del homozygous mice (and wild-type littermates as controls)
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (Krebs-bicarbonate Ringer, with and without forskolin/IBMX and the test compound)
-
Perfusion pump
-
Voltage-clamp apparatus
-
Data acquisition system
Procedure:
-
Anesthetize the mouse and maintain a stable body temperature.
-
Surgically expose a segment of the jejunum.
-
Cannulate the intestinal segment for perfusion.
-
Perfuse the segment with the Krebs-bicarbonate Ringer solution until a stable baseline potential difference is achieved.
-
Switch to a perfusion solution containing a CFTR activator cocktail (e.g., forskolin and IBMX) to stimulate CFTR activity.
-
After a stable stimulated potential difference is recorded, switch to a perfusion solution containing the activator cocktail plus the test compound (this compound) at various concentrations.
-
Record the change in potential difference, which reflects the potentiation of CFTR-mediated chloride secretion.
-
At the end of the experiment, euthanize the animal according to approved protocols.
Data Presentation
Table 1: In Vivo Efficacy of a CFTR Potentiator in Cftr-F508del Mice (Example Data)
| Treatment Group | Dose (mg/kg) | Change in Intestinal Potential Difference (mV) | Sweat Chloride Reduction (%) |
| Vehicle Control | - | 0.5 ± 0.2 | 0 |
| This compound | 10 | 5.2 ± 0.8 | 25 ± 5 |
| This compound | 30 | 12.5 ± 1.5 | 45 ± 8 |
| Positive Control (e.g., Ivacaftor) | 30 | 15.1 ± 1.2 | 50 ± 7 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Signaling Pathway and Experimental Workflow
Efficacy Testing in Oncology Animal Models
Indole derivatives have demonstrated anti-cancer properties, making oncology a relevant therapeutic area for investigation. Xenograft models are the standard for assessing the in vivo efficacy of potential anti-cancer compounds.
Recommended Animal Model: Human Tumor Xenografts in Immunodeficient Mice
The choice of cancer cell line will depend on the in vitro activity of the compound. For this example, a human lung cancer cell line (e.g., A549) is used.
Experimental Protocol: Xenograft Tumor Growth Inhibition
Materials:
-
This compound
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line (e.g., A549)
-
Cell culture medium and reagents
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (this compound) or vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (width² x length)/2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Data Presentation
Table 2: Tumor Growth Inhibition in a Human Lung Cancer Xenograft Model (Example Data)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | 0 |
| This compound | 25 | 950 ± 180* | 36.7 |
| This compound | 50 | 550 ± 120 | 63.3 |
| Positive Control (e.g., Cisplatin) | 5 | 400 ± 90 | 73.3 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Signaling Pathway and Experimental Workflow
Efficacy Testing in Neuroprotection Animal Models
The indole nucleus is a common feature in many neuroprotective agents. Therefore, evaluating the neuroprotective potential of this compound is a logical step. Animal models of neurodegenerative diseases or behavioral despair are suitable for these studies.
Recommended Animal Models and Behavioral Tests
-
For Cognitive Enhancement/Alzheimer's Disease Model: Transgenic mouse models of Alzheimer's disease (e.g., 5XFAD) or scopolamine-induced amnesia models in rats. The Morris Water Maze is a standard test for spatial learning and memory.
-
For Antidepressant-like Effects: Standard mouse or rat strains. The Forced Swim Test and Tail Suspension Test are widely used to screen for antidepressant-like activity.
Experimental Protocols
Materials:
-
This compound
-
Rodents (mice or rats)
-
Circular water tank
-
Escape platform
-
Video tracking system
Procedure:
-
Habituate the animals to the testing room.
-
Fill the water tank with opaque water and place the escape platform in a fixed quadrant.
-
For the acquisition phase (e.g., 4-5 days), place each animal in the water at different starting points and allow it to find the platform. Record the latency to find the platform.
-
Administer the test compound or vehicle daily before the trials.
-
On the day after the last acquisition trial, perform a probe trial by removing the platform and allowing the animal to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
Materials:
-
This compound
-
Mice or rats
-
Cylindrical container filled with water
Procedure:
-
Administer the test compound or vehicle at a specified time before the test.
-
Place the animal in the cylinder of water for a set period (e.g., 6 minutes).
-
Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
Data Presentation
Table 3: Neuroprotective Effects in Rodent Models (Example Data)
| Test | Treatment Group | Dose (mg/kg) | Latency to Find Platform (s) - Day 5 | Time in Target Quadrant (s) - Probe Trial | Immobility Time (s) - Forced Swim Test |
| Morris Water Maze | Vehicle Control | - | 45 ± 5 | 15 ± 2 | - |
| This compound | 20 | 25 ± 4* | 28 ± 3 | - | |
| Forced Swim Test | Vehicle Control | - | - | - | 150 ± 15 |
| This compound | 20 | - | - | 95 ± 12 | |
| Positive Control (e.g., Fluoxetine) | 20 | - | - | 80 ± 10** |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Signaling Pathway and Experimental Workflow
References
- 1. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 2. Sweat Chloride as A Biomarker of CFTR Activity: Proof of Concept and Ivacaftor Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantification of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a novel CFTR potentiator, in biological samples. The described method is a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. Due to the absence of a published bioanalytical method for this specific compound, the presented protocol is a proposed method adapted from established procedures for structurally related pyrido[b]indole compounds. This application note includes a comprehensive experimental protocol, data presentation in tabular format, and graphical representations of the workflow and the relevant biological pathway.
Introduction
This compound belongs to the tetrahydro-γ-carboline class of compounds, which have been identified as a novel chemotype of cystic fibrosis transmembrane conductance regulator (CFTR) potentiators.[1][2][3] These small molecules aim to ameliorate gating defects in mutant CFTR, offering a promising therapeutic avenue for cystic fibrosis.[1][2] To facilitate preclinical and clinical development, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies.
This application note details a proposed LC-MS/MS method for the determination of this compound in plasma. The method is based on a liquid-liquid extraction for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended. For this proposed method, a close structural analog such as SP-157 could be considered.[4]
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
n-hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
2-propanol (HPLC grade)
Instrumentation
-
Liquid Chromatograph: A UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 10 µL of internal standard working solution.
-
Vortex for 10 seconds.
-
Add 500 µL of extraction solvent (n-hexane-dichloromethane-2-propanol, 20:10:1, v/v/v).[4]
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex for 1 minute.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Chromatographic Conditions:
-
Column: C18 column (e.g., Kinetex C18, 50 × 2.1 mm, 2.6 µm)[4]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min[4]
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90% to 20% B
-
3.6-5.0 min: 20% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
This compound: To be determined by direct infusion. A plausible transition would involve the precursor ion [M+H]+ and a stable product ion.
-
Internal Standard: To be determined based on the selected IS.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage, source temperature, gas flows).
Data Presentation
The following tables summarize the proposed quantitative performance of the method, based on typical values for similar assays.[4]
Table 1: Proposed Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 200 | ≥ 0.99 |
Table 2: Proposed Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 0.5 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 1.5 | < 10% | ± 10% | < 10% | ± 10% |
| Medium | 50 | < 10% | ± 10% | < 10% | ± 10% |
| High | 150 | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Proposed Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 85 - 115 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for the quantification of this compound.
CFTR Potentiator Signaling Pathway
Caption: Simplified signaling pathway of CFTR potentiation by this compound.
Discussion
The proposed LC-MS/MS method offers a robust framework for the quantification of this compound in biological matrices. The use of liquid-liquid extraction is a cost-effective and efficient sample preparation technique for this class of compounds.[4] The chromatographic and mass spectrometric parameters are based on established methods for similar molecules and should provide good selectivity and sensitivity.[4]
Method development and validation should be performed according to regulatory guidelines to ensure the reliability of the data for pharmacokinetic and other drug development studies. Key validation parameters to assess include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
The CFTR potentiation pathway diagram illustrates the mechanism of action for this class of compounds. CFTR is a cAMP-regulated chloride channel, and its activity is dependent on phosphorylation by Protein Kinase A (PKA) and ATP binding.[5] Potentiators like this compound act to increase the channel's open probability, thereby restoring ion flux in mutant CFTR proteins with gating defects.[6][7]
References
- 1. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A quantitative LC-MS/MS method for determination of SP-141, a novel pyrido[b]indole anticancer agent, and its application to a mouse PK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A common mechanism for CFTR potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of 8-chloro-pyrido[4,3-b]indoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 8-chloro-pyrido[4,3-b]indoles, also known as 8-chloro-γ-carbolines. The information is presented in a question-and-answer format to directly address specific challenges, with a focus on the identification and mitigation of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 8-chloro-pyrido[4,3-b]indoles, and what are their general limitations?
A1: The main strategies for synthesizing the pyrido[4,3-b]indole core structure include the Fischer indole synthesis, the Pictet-Spengler reaction, and the Graebe-Ullmann reaction. Each method presents a unique set of challenges and potential side reactions. The Fischer indole synthesis can be sensitive to the electronic properties of the substituents, potentially leading to undesired cleavage reactions. The Pictet-Spengler reaction, while versatile, may require harsh acidic conditions which can be incompatible with sensitive functional groups. The Graebe-Ullmann reaction is a classical method that can suffer from low yields and the need for high temperatures.
Q2: During the Fischer indole synthesis of an 8-chloro-pyrido[4,3-b]indole precursor, I am observing significant byproducts. What are the likely culprits?
A2: A common issue in the Fischer indole synthesis is the cleavage of the N-N bond in the phenylhydrazine intermediate, especially when electron-donating groups are present on the phenyl ring. This cleavage can lead to the formation of aniline derivatives as significant side products. For instance, in syntheses involving substituted phenylhydrazines, the corresponding anilines and other rearrangement products can be formed, reducing the yield of the desired indole.[1]
Q3: I am using a Pictet-Spengler reaction to construct the tetrahydropyrido[4,3-b]indole ring system. What side products should I be aware of?
A3: The Pictet-Spengler reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone. While generally efficient, potential side reactions can include the formation of incompletely cyclized iminium intermediates or oxidation of the desired tetrahydro-β-carboline product to the fully aromatic β-carboline, especially if the reaction is exposed to air for extended periods. The choice of acid catalyst and reaction conditions is crucial to minimize these side reactions.
Q4: In the Graebe-Ullmann synthesis of a related γ-carboline, an aminopyridine was reported as a side product. Could a similar byproduct form during my synthesis of 8-chloro-pyrido[4,3-b]indole?
A4: Yes, this is a plausible side reaction. In the synthesis of 8-methyl-γ-carboline via the Graebe-Ullmann reaction, the formation of 4-(4-methylphenyl)aminopyridine as a side product has been observed. This suggests that during the synthesis of the 8-chloro analogue, the corresponding 4-(4-chlorophenyl)aminopyridine could be a potential impurity. This side product likely arises from an alternative reaction pathway of the intermediate nitrene or radical species.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common problems encountered during the synthesis of 8-chloro-pyrido[4,3-b]indoles.
Problem 1: Low Yield of the Desired 8-chloro-pyrido[4,3-b]indole in Fischer Indole Synthesis
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| N-N Bond Cleavage of Hydrazine Intermediate | Use stronger acids (e.g., polyphosphoric acid) or Lewis acids (e.g., ZnCl₂) to promote the desired[2][2]-sigmatropic rearrangement over cleavage.[1] Consider modifying the substrate to reduce the electron-donating strength of substituents on the phenylhydrazine. | Increased yield of the target indole and reduced formation of aniline byproducts. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider incrementally increasing the reaction time or temperature. | Drive the reaction to completion and improve the conversion of starting materials to the desired product. |
| Steric Hindrance | If the starting materials are sterically hindered, explore alternative, less sterically demanding synthetic routes or catalysts. | Improved reaction efficiency and yield. |
Problem 2: Formation of Multiple Products in Pictet-Spengler Reaction
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Formation of Oxidized Byproducts | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the tetrahydro-γ-carboline product. | Reduced formation of the fully aromatic γ-carboline side product. |
| Incomplete Cyclization | Ensure the use of an appropriate acid catalyst in sufficient quantity to facilitate the formation of the electrophilic iminium ion necessary for ring closure. Optimize the reaction temperature and time. | Increased yield of the desired cyclized product. |
| Isomer Formation | The Pictet-Spengler reaction can sometimes yield isomeric products depending on the substitution pattern of the reactants. Careful purification by column chromatography or recrystallization may be necessary. | Isolation of the desired isomer in high purity. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of a Pyrido[4,3-b]indole Precursor
-
Hydrazone Formation: A solution of the appropriate substituted phenylhydrazine (1.0 eq) and a suitable ketone or aldehyde (1.1 eq) in a protic solvent like ethanol is stirred at room temperature for 2-4 hours. The formation of the hydrazone can be monitored by TLC.
-
Cyclization: The solvent is removed under reduced pressure, and the crude hydrazone is treated with an acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or a Lewis acid like ZnCl₂) at an elevated temperature (typically 80-150 °C).
-
Work-up: After cooling, the reaction mixture is carefully quenched with water or a basic solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to isolate the desired indole.
Visualizations
Logical Workflow for Troubleshooting Fischer Indole Synthesis
Caption: Troubleshooting workflow for the Fischer indole synthesis.
Potential Side Reaction in Graebe-Ullmann Synthesis
Caption: Potential side product formation in Graebe-Ullmann synthesis.
References
Technical Support Center: Mastering the Pictet-Spengler Reaction for γ-Carboline Synthesis
Welcome to the technical support center for the Pictet-Spengler synthesis of γ-carbolines. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to overcome common challenges, particularly low yields, encountered during this vital reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of γ-carbolines via the iso-Pictet-Spengler reaction.
Q1: I am observing very low or no product yield. What are the potential causes and solutions?
A1: Low to no yield in the iso-Pictet-Spengler reaction can stem from several factors related to reactants, catalysts, and reaction conditions.
-
Iminium Ion Formation is Inefficient: The reaction proceeds through an iminium ion intermediate. If this intermediate does not form efficiently, the reaction will not proceed.
-
Troubleshooting:
-
Acid Catalyst: Ensure the appropriate acid catalyst is present in the correct concentration. While traditionally strong acids were used, modern methods often employ co-catalytic systems like a chiral thiourea and benzoic acid.[1][2] The acid is crucial for the dehydration step leading to the iminium ion.
-
Water Scavenging: The formation of the imine/iminium ion releases water. If water is not removed, it can hydrolyze the iminium ion, shifting the equilibrium away from the desired intermediate. Consider using molecular sieves to remove water from the reaction medium.
-
-
-
Deactivated Indole Nucleophile: The indole ring must be sufficiently nucleophilic to attack the iminium ion.
-
Troubleshooting:
-
Electron-Donating Groups: The presence of electron-donating groups on the indole ring can increase its nucleophilicity and improve yields.[3]
-
Protecting Groups: Ensure that any protecting groups on the indole nitrogen are compatible with the reaction conditions and do not significantly reduce the nucleophilicity of the ring.
-
-
-
Unsuitable Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield.
-
Troubleshooting:
-
Temperature: Some reactions may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of starting materials or products. Optimization of the reaction temperature is crucial.
-
Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Protic solvents were traditionally used, but aprotic media have been shown to provide superior yields in some cases.[4]
-
-
Q2: My reaction is producing a racemic mixture or low enantioselectivity. How can I improve this?
A2: Achieving high enantioselectivity is a common challenge. The choice of catalyst and control of background reactions are critical.
-
Ineffective Chiral Catalyst: The chiral catalyst may not be suitable for the specific substrate or may be present in an insufficient amount.
-
Troubleshooting:
-
Catalyst Selection: A variety of chiral catalysts have been successfully employed, including thiourea derivatives in combination with benzoic acid, and iridium or palladium-based catalysts.[1][2][5][6] The selection of the optimal catalyst may require screening.
-
Catalyst Loading: Ensure the correct catalyst loading is used as specified in the protocol.
-
-
-
Background Racemic Reaction: An uncatalyzed or acid-catalyzed racemic reaction can compete with the desired enantioselective pathway.
-
Troubleshooting:
-
Acid Concentration: In co-catalyzed systems (e.g., thiourea and benzoic acid), the concentration of the achiral acid must be carefully controlled. The chiral catalyst needs to be present at a concentration equal to or greater than the achiral carboxylic acid to prevent diminished enantioselectivities.[2]
-
Purity of Reagents: Aliphatic aldehydes can contain corresponding aliphatic acids as impurities, which can catalyze the racemic background reaction.[2] Purifying the aldehyde before use can mitigate this issue.
-
-
Q3: I am using an aliphatic aldehyde and getting a low yield. Why is this and what can I do?
A3: Aliphatic aldehydes can be challenging substrates in the iso-Pictet-Spengler reaction.
-
Steric Hindrance and Electronic Effects: Aldehydes lacking branching at the α-position have been reported to be less effective substrates.[2]
-
Troubleshooting:
-
Catalyst System: Some catalytic systems are more tolerant of a wider range of aldehydes. For instance, the use of a highly sterically demanding thiourea derivative has been shown to improve yields and enantioselectivities for reactions with aliphatic aldehydes.[2]
-
Reaction Condition Optimization: Systematic optimization of reaction parameters such as temperature, concentration, and reaction time may be necessary to improve the yield for less reactive aldehydes.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the iso-Pictet-Spengler reaction?
A1: The reaction begins with the condensation of an isotryptamine (a 2-substituted indolylethylamine) with an aldehyde or ketone to form an imine.[4][7] In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion. The electron-rich indole ring then acts as a nucleophile, attacking the iminium ion at the C3 position to form a spirocyclic intermediate. A subsequent rearrangement and deprotonation restore aromaticity and yield the final tetrahydro-γ-carboline product.
Q2: How does the iso-Pictet-Spengler reaction differ from the classical Pictet-Spengler reaction?
A2: The key difference lies in the starting indole derivative. The classical Pictet-Spengler reaction uses a tryptamine (unsubstituted at the 2-position), leading to the formation of a tetrahydro-β-carboline. The iso-Pictet-Spengler reaction utilizes an isotryptamine (substituted at the 2-position), resulting in the formation of a tetrahydro-γ-carboline.[8][9] This seemingly small change in the starting material leads to a different ring system in the product.
Q3: What are some of the modern catalytic systems that have been developed to improve the yield and enantioselectivity of the iso-Pictet-Spengler reaction?
A3: Several advanced catalytic systems have been developed:
-
Organocatalysis: Chiral thiourea derivatives used in combination with benzoic acid have proven highly effective for enantioselective iso-Pictet-Spengler reactions.[1][2]
-
Metal Catalysis:
-
Palladium: Palladium-catalyzed intramolecular allylic alkylation of indoles offers a pathway to tetrahydro-γ-carbolines in high yields and excellent enantiomeric excesses.[5]
-
Iridium: Iridium-catalyzed asymmetric tandem allylation/iso-Pictet-Spengler cyclization provides access to tetrahydro-γ-carboline derivatives with high yields and stereoselectivity.[6]
-
Synergistic Catalysis: Combined copper and iridium catalyst systems have been used for the stereodivergent assembly of highly substituted tetrahydro-γ-carbolines.[10][11]
-
Quantitative Data Summary
The following table summarizes yields and enantioselectivities for the synthesis of tetrahydro-γ-carbolines under various catalytic systems.
| Catalyst System | Aldehyde/Ketone Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Thiourea / Benzoic Acid | 4-Chlorobenzaldehyde | >98% conversion | 79 | [2] |
| Thiourea / Benzoic Acid | Isobutyraldehyde | 97 | 95 | [2] |
| Thiourea / Benzoic Acid | Ketone | 95 | 76 | [2] |
| Pd-catalyzed | Allylic carbonate | High | up to 97 | [5] |
| Ir-catalyzed | Arylidenaminomalonates | 44-96 | 94 -> 99 | [6] |
| Cu/Ir synergistic | Indolyl allylic carbonates | Good to high | High | [10][11] |
Experimental Protocols
1. General Protocol for Thiourea-Catalyzed Enantioselective Iso-Pictet-Spengler Reaction [1][2]
-
Materials:
-
Isotryptamine derivative
-
Aldehyde
-
Chiral thiourea catalyst (e.g., a derivative of (1R,2R)-(-)-1,2-diaminocyclohexane)
-
Benzoic acid
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral thiourea catalyst (typically 10-20 mol%) and benzoic acid (typically 10-20 mol%).
-
Add the anhydrous solvent, followed by the isotryptamine derivative (1.0 equivalent).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde (1.1-1.5 equivalents) dropwise.
-
Stir the reaction mixture at the specified temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, the reaction may be quenched (e.g., with a saturated solution of sodium bicarbonate) and the product extracted with an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
-
Note: For enhanced enantiopurity, a subsequent N-Boc protection followed by crystallization or trituration can be performed.[2]
Visualizations
References
- 1. Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Highly enantioselective synthesis of tetrahydro-beta-carbolines and tetrahydro-gamma-carbolines via Pd-catalyzed intramolecular allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stereodivergent assembly of tetrahydro-γ-carbolines via synergistic catalytic asymmetric cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in various solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Troubleshooting Guides
Issue: Rapid Degradation of the Compound in Solution
-
Question: I am observing rapid degradation of this compound shortly after preparing my stock solution. What could be the cause?
-
Answer: Rapid degradation can be attributed to several factors:
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Solvent Choice: The stability of the compound is highly dependent on the solvent. Protic solvents, especially under acidic or basic conditions, can promote hydrolysis.
-
pH: The pyrido-indole scaffold can be susceptible to acid or base-catalyzed degradation. Ensure the pH of your solution is controlled, ideally within a neutral range if compatible with your experimental needs.
-
Light Exposure: Indole derivatives can be photosensitive.[1] Protect your solutions from light by using amber vials or covering them with aluminum foil.
-
Temperature: Elevated temperatures can accelerate degradation. Prepare and store solutions at recommended temperatures, typically refrigerated or frozen for long-term storage.
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Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[2] Using de-gassed solvents can mitigate this issue.
-
Issue: Inconsistent Results in Stability Studies
-
Question: My stability study results for this compound are not reproducible. What are the potential sources of this variability?
-
Answer: Inconsistent results often stem from a lack of control over experimental parameters:
-
Solvent Purity: Impurities in solvents, such as peroxides in ethers or acidic impurities in chlorinated solvents, can initiate degradation. Use high-purity, HPLC-grade solvents.
-
Concentration Effects: At higher concentrations, the compound might be more prone to self-catalytic degradation or precipitation, affecting the amount of compound in solution.
-
Inconsistent Storage Conditions: Fluctuations in temperature or intermittent exposure to light can lead to variable degradation rates.
-
Analytical Method Variability: Ensure your analytical method, such as HPLC, is validated for stability-indicating studies to accurately separate and quantify the parent compound from its degradants.[3][4]
-
Frequently Asked Questions (FAQs)
-
Question: What are the recommended storage conditions for this compound in its solid form?
-
Answer: In its solid form, the compound should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or refrigerated to minimize degradation.
-
Question: Which solvents are generally preferred for preparing stock solutions of this compound for biological assays?
-
Answer: Aprotic solvents like DMSO or DMF are commonly used for preparing high-concentration stock solutions. For aqueous-based assays, subsequent dilution of the stock solution into the assay buffer is recommended. It is crucial to assess the final solvent concentration for its potential to affect the biological assay.
-
Question: What are the likely degradation pathways for this compound?
-
Answer: Based on the structure, potential degradation pathways for indole derivatives include oxidation of the indole ring, hydrolysis of the chloro-substituent under harsh conditions, and cleavage of the pyrido ring.[5][6][7][8]
-
Question: How can I monitor the stability of this compound in my samples?
-
Answer: A stability-indicating HPLC method with UV detection is the most common technique.[3][4][9] This method should be able to separate the parent compound from any potential degradation products. LC-MS can be used to identify the mass of the degradants, aiding in their structural elucidation.
Illustrative Stability Data
The following table provides a hypothetical summary of the stability of this compound in different solvents under forced degradation conditions. Note: This data is for illustrative purposes only and is not based on experimental results for this specific compound.
| Solvent | Condition | Incubation Time (hours) | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acetonitrile | Room Temperature, Light | 24 | < 1% | Not Applicable |
| Methanol | 60°C | 24 | ~ 5% | Oxidized Species |
| Water, pH 7 | 60°C | 24 | ~ 2% | Minor Hydrolytic Products |
| 0.1 M HCl | 60°C | 6 | > 20% | Ring-Opened Products |
| 0.1 M NaOH | 60°C | 6 | > 15% | Aromatized Pyridine Ring |
| 3% H₂O₂ | Room Temperature | 6 | > 30% | N-Oxides, Hydroxylated Indoles |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.[1][2][10][11]
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][11]
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation and identify any major degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Factors influencing the stability of the compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. jddtonline.info [jddtonline.info]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. pharmatutor.org [pharmatutor.org]
Technical Support Center: Improving the Solubility of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What should I do?
A1: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here is a step-by-step troubleshooting approach:
-
Reduce the Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept below 0.5% to avoid solvent-induced artifacts and toxicity. If your current concentration is higher, try preparing a more concentrated stock solution in DMSO to reduce the volume added to the aqueous buffer.
-
Employ Co-solvents: If reducing DMSO alone is insufficient, consider using a co-solvent. Co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[1] It is crucial to determine the maximum tolerable concentration of any co-solvent in your specific assay through vehicle control experiments.
-
Utilize Surfactants: Non-ionic surfactants such as Tween 80 or Polysorbate 80 can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions. Typical concentrations range from 0.01% to 1% (v/v). Be aware that surfactants can interfere with cell membranes and some assay components, so thorough validation is necessary.
-
Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively increasing their solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity option.
-
Adjust pH: For ionizable compounds, modifying the pH of the assay buffer can significantly impact solubility. Since this compound has basic nitrogen atoms, lowering the pH of the buffer might improve its solubility. However, ensure the final pH is compatible with your biological assay.
Q2: What is the best initial solvent to use for preparing a stock solution of this compound?
Q3: How can I determine the solubility of this compound in my specific assay buffer?
A3: A simple method to estimate solubility is to prepare a high-concentration stock solution in an organic solvent like DMSO (e.g., 10 mM). Then, add small aliquots of this stock to your assay buffer to make a series of dilutions. After a short incubation period with gentle agitation, visually inspect for any precipitation or turbidity. The highest concentration that remains clear is an approximation of the kinetic solubility. For more precise measurements, the supernatant of equilibrated saturated solutions can be analyzed by HPLC.
Q4: Are there any known biological targets or signaling pathways for this compound that I should be aware of when designing my experiments?
A4: The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has been identified in compounds acting as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[2][3] Additionally, indole derivatives are known to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4][5][6][7] Therefore, depending on your assay system, these pathways may be relevant.
Troubleshooting Guides
Problem: Compound Precipitation in Cell-Based Assays
Symptoms:
-
Cloudiness or visible particles in the cell culture medium after adding the compound.
-
Inconsistent or non-reproducible assay results.
-
Cell morphology changes or signs of toxicity not attributable to the expected biological activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation in cell-based assays.
Problem: Low Apparent Activity in Enzyme Assays
Symptoms:
-
Lower than expected enzyme inhibition or activation.
-
High variability between replicate wells.
-
Non-linear dose-response curves.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low apparent activity in enzyme assays.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound (Molecular Weight: 208.67 g/mol ) in DMSO.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out 2.09 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using a Co-solvent
Objective: To prepare a working solution of this compound for a cell-based assay with a final DMSO/Ethanol concentration of 0.5%.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Ethanol, absolute
-
Aqueous assay buffer (e.g., cell culture medium)
Procedure:
-
Prepare an intermediate stock solution by diluting the 10 mM DMSO stock 1:1 with absolute ethanol to create a 5 mM solution in 50:50 DMSO:Ethanol.
-
Further dilute this intermediate stock 1:1000 into the final aqueous assay buffer. This will result in a final compound concentration of 5 µM and a final solvent concentration of 0.05% DMSO and 0.05% ethanol.
-
Always prepare a vehicle control with the same final concentration of DMSO and ethanol.
Data Presentation
Table 1: Physicochemical Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa |
| This compound | C₁₁H₁₁ClN₂ | 208.67 | - |
| 8-chloro-2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indole | C₁₂H₁₃ClN₂ | 220.70 | 9.94 ± 0.20 |
Note: Experimental data for the target compound is limited. Data for the methylated analog is provided for estimation purposes.
Table 2: Recommended Starting Concentrations for Solubilizing Agents
| Solubilizing Agent | Type | Recommended Starting Concentration Range | Potential Issues |
| DMSO | Organic Solvent | < 0.5% (v/v) | Cell toxicity, enzyme inhibition |
| Ethanol | Co-solvent | 0.1 - 1% (v/v) | Cell toxicity, protein denaturation |
| PEG 400 | Co-solvent | 1 - 5% (v/v) | Increased viscosity, potential for precipitation upon dilution |
| Tween 80 | Non-ionic Surfactant | 0.01 - 0.1% (v/v) | Cell membrane disruption, interference with assay readout |
| HP-β-CD | Cyclodextrin | 1 - 5% (w/v) | Potential for cholesterol extraction from cell membranes at high concentrations |
Signaling Pathways
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Indole derivatives are known to be ligands for the Aryl Hydrocarbon Receptor (AhR). Upon binding, the AhR translocates to the nucleus, dimerizes with ARNT, and binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, including metabolic enzymes like CYP1A1.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.
CFTR Potentiation Mechanism
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is found in compounds that act as CFTR potentiators. These molecules are thought to bind to the CFTR protein and increase the probability of the channel being in an open state, thereby enhancing the transport of chloride ions across the cell membrane.[8][9][10]
Caption: Mechanism of action for a CFTR potentiator.
References
- 1. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breakthrough Therapies: Cystic Fibrosis (CF) Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CFTR potentiators: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cff.org [cff.org]
Technical Support Center: HPLC Purification of Chlorinated Indole Alkaloids
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the HPLC purification of chlorinated indole alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing chlorinated indole alkaloids?
A1: The most frequent cause of peak tailing for basic compounds like indole alkaloids is the secondary interaction between the analyte and the stationary phase.[1][2] On silica-based reversed-phase columns (like C18), residual silanol groups (Si-OH) can become ionized (SiO-) at mobile phase pH values above 3.[1][3] These negatively charged sites interact electrostatically with the protonated basic alkaloids, causing the asymmetrical peak shape known as tailing.[1][3]
Q2: How can I quickly improve poor resolution between two closely eluting peaks?
A2: To improve resolution, you can try several strategies. A primary approach is to adjust the mobile phase composition by decreasing the organic solvent content (weaker solvent), which increases the retention time and allows for better separation.[4] Fine-tuning the mobile phase pH can also alter selectivity.[5][6] Additionally, reducing the flow rate can enhance column efficiency and improve resolution, although this will lengthen the analysis time.[5][7]
Q3: My compound seems to be degrading during purification. What steps can I take to prevent this?
A3: Analyte degradation can be caused by several factors. For light-sensitive compounds, using actinic (amber) vials can prevent photodegradation.[7] If the degradation is chemical, it may be related to the mobile phase pH or temperature. It is crucial to assess the stability of your specific chlorinated indole alkaloid under different pH conditions. Some indole alkaloids have shown stability in chloroform extract for up to 24 hours, suggesting solvent choice is critical.[8] Lowering the column temperature can also help, but be aware that this may increase viscosity and backpressure.[7]
Q4: What should I do if I observe a sudden increase in system backpressure?
A4: High backpressure is typically caused by a blockage in the HPLC system.[9][10] The first step is to identify the source of the blockage. You can do this by systematically removing components, starting from the detector and moving backward toward the pump, checking the pressure at each step. Common culprits include a plugged column inlet frit, contaminated guard column, or particulates from the sample or mobile phase.[9][10][11] Ensure all samples and mobile phases are filtered before use.[10]
In-Depth Troubleshooting Guides
Issue 1: Severe Peak Tailing
Peak tailing is a common issue when purifying basic compounds like chlorinated indole alkaloids. It compromises resolution and leads to inaccurate quantification.[1][12] The primary cause is secondary interactions with the stationary phase.[3]
Troubleshooting Workflow for Peak Tailing
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 5. mastelf.com [mastelf.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. labcompare.com [labcompare.com]
- 12. uhplcs.com [uhplcs.com]
Preventing degradation of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole during storage
This technical support center provides guidance on preventing the degradation of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: Like many indole-containing compounds, this compound is susceptible to degradation from several factors due to its electron-rich structure. The main causes include:
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Oxidation: Exposure to atmospheric oxygen is a primary driver of degradation.[1] This can be accelerated by elevated temperatures and the presence of metal ions.[1]
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Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions.
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Photolytic Degradation: Exposure to UV and visible light can induce degradation.[2]
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Thermal Degradation: High temperatures can accelerate the rate of all degradation pathways.[1][2]
Q2: What are the visual indicators of degradation?
A2: A noticeable change in the color of the compound, often to shades of pink, red, or brown, is a common sign of oxidation and potential polymerization.[1] While a minor color change might not significantly affect the purity for all applications, it is a clear indication of degradation and should be investigated before use in sensitive experiments.[1] The appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) is another key indicator.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, the following storage conditions are recommended:
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Temperature: For short-term storage, cool temperatures of 2-8°C are advisable.[1] For long-term storage, -20°C is preferable.[1]
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Light: The compound should be stored in amber or opaque vials to protect it from light.[1]
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Atmosphere: For highly sensitive applications or long-term storage, blanketing the compound with an inert gas like nitrogen or argon is recommended to displace oxygen.[1]
Q4: Should I use an antioxidant with this compound?
A4: Using an antioxidant is a good practice if the compound is known to be prone to oxidation, will be stored for an extended period, or if it is dissolved in a solvent that has not been deoxygenated.[1] Common antioxidants include butylated hydroxytoluene (BHT) and ascorbic acid.[1] It is important to ensure that the chosen antioxidant does not interfere with your downstream experiments.[1]
Q5: Can the analytical method itself cause degradation?
A5: Yes, some analytical techniques can induce degradation. For instance, in HPLC, an inappropriate mobile phase pH or high column temperatures can cause on-column degradation.[2] In mass spectrometry, in-source fragmentation might be mistaken for degradation that occurred during storage.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
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Symptom: You observe additional peaks, split peaks, or peak fronting/tailing when analyzing your compound.[2]
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Possible Cause: This could be due to degradation of the compound in the solid state, in solution, or on the analytical column.[2]
-
Troubleshooting Steps:
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Analyze a Freshly Prepared Sample: Prepare a new solution from a fresh stock of the compound and analyze it immediately. If the extra peaks are absent, the issue is likely degradation in the previously prepared solution.
-
Investigate On-Column Degradation:
-
Check for Oxidation: If oxidation is suspected, consider adding a small amount of an antioxidant to your sample diluent.[2]
-
Issue 2: Decrease in Purity or Concentration Over Time
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Symptom: You notice a decrease in the purity or concentration of your compound in either solid form or in solution over time.[2]
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Possible Cause: This is a clear indication of degradation due to improper storage conditions.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere if necessary.[1]
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Perform a Forced Degradation Study: To understand the compound's stability, conduct a forced degradation study (see Experimental Protocols below). This will help identify the conditions under which the compound is most labile.
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Re-qualify Older Stock: If you have an older batch of the compound, it is advisable to re-analyze it to confirm its purity before use.
-
Data Presentation
Table 1: Hypothetical Stability of this compound Under Various Storage Conditions (Illustrative Data)
| Storage Condition | Duration | Purity (%) | Appearance |
| Solid State | |||
| -20°C, Dark, Argon | 6 months | >99% | White to off-white powder |
| 4°C, Dark, Air | 6 months | 97% | Slight yellowish tint |
| 25°C, Light, Air | 1 month | 85% | Brownish powder |
| In Solution (Methanol) | |||
| -20°C, Dark | 1 month | >99% | Colorless solution |
| 4°C, Dark | 1 week | 98% | Faintly yellow solution |
| 25°C, Light | 24 hours | 90% | Yellow to brown solution |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the stability of the compound under various stress conditions.[3][4][5]
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Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[2]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[2]
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[2]
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Thermal Degradation (Solid): Place the solid compound in a 60°C oven for 48 hours.[2] Then, prepare a 0.1 mg/mL solution in the mobile phase.
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Photolytic Degradation (Solution): Expose a 0.1 mg/mL solution of the compound to a photostability chamber (with UV and visible light) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.[2]
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Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-UV/MS method.[2] Compare the chromatograms to identify degradation products and calculate the percentage of degradation.[2]
Protocol 2: Procedure for Storage Under an Inert Atmosphere
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Place the solid this compound into a vial.
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Securely cap the vial with a septum cap.
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Insert a needle connected to a supply of inert gas (e.g., nitrogen or argon) through the septum, ensuring the needle tip is in the headspace above the compound.
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Insert a second, shorter needle to act as an exhaust.
-
Gently flush the vial with the inert gas for 1-2 minutes.
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Remove the exhaust needle first, followed by the inert gas supply needle.
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For added protection, wrap the septum cap with Parafilm.
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Store the vial under the recommended temperature and light conditions.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A troubleshooting workflow for identifying the root cause of degradation.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the chlorination of tetrahydro-γ-carbolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the chlorination of tetrahydro-γ-carbolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the chlorination of tetrahydro-γ-carbolines?
A1: Common reagents for the chlorination of tetrahydro-γ-carbolines, and indole derivatives in general, are electrophilic chlorinating agents. N-Chlorosuccinimide (NCS) is a widely used reagent due to its solid nature, ease of handling, and tunable reactivity, which allows for both electrophilic and radical-mediated chlorination pathways.[1] Other reagents that can be employed include sulfuryl chloride (SO₂Cl₂), and trichloroisocyanuric acid (TCCA). The choice of reagent can influence the regioselectivity and yield of the reaction.
Q2: What is the expected regioselectivity for the chlorination of tetrahydro-γ-carbolines?
A2: The indole nucleus of the tetrahydro-γ-carboline is an electron-rich system, making it susceptible to electrophilic aromatic substitution. The most nucleophilic position on an unsubstituted indole ring is typically the C3 position.[2] However, in tetrahydro-γ-carbolines, the C3 position is part of the saturated piperidine ring. Therefore, electrophilic substitution is expected to occur on the benzene ring portion of the molecule. The directing effects of the substituents on the ring will govern the final regiochemical outcome.[2] The amino group within the carboline structure is a strong activating group and directs electrophiles to the ortho and para positions.[2]
Q3: What are common side reactions to be aware of during the chlorination of tetrahydro-γ-carbolines?
A3: Several side reactions can occur during the chlorination of tetrahydro-γ-carbolines. Over-chlorination, leading to the formation of di- or tri-chlorinated products, is a common issue, especially with highly reactive chlorinating agents or prolonged reaction times. Oxidation of the indole ring can also occur, particularly if the reaction conditions are too harsh.[3] With certain chlorinating agents and conditions, radical chlorination at benzylic positions can compete with electrophilic aromatic substitution.
Q4: How can I purify the chlorinated tetrahydro-γ-carboline product?
A4: Purification of the chlorinated product typically involves standard chromatographic techniques. Column chromatography using silica gel is a common method for separating the desired product from unreacted starting material, the succinimide byproduct (if using NCS), and any side products.[4] The choice of eluent will depend on the polarity of the product. Other purification methods such as crystallization or preparative thin-layer chromatography (TLC) may also be employed.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently reactive chlorinating agent. 2. Reaction temperature is too low. 3. Inadequate reaction time. 4. Deactivated substrate. | 1. Switch to a more reactive chlorinating agent (e.g., SO₂Cl₂). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor progress by TLC or LC-MS. 4. If the tetrahydro-γ-carboline has strongly electron-withdrawing groups, a stronger Lewis acid catalyst may be required to activate the chlorinating agent. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction conditions are too harsh, leading to substitution at multiple positions. 2. Competing reaction mechanisms (e.g., radical vs. electrophilic). | 1. Lower the reaction temperature. 2. Use a less reactive chlorinating agent (e.g., NCS). 3. To favor electrophilic substitution, perform the reaction in the dark and avoid radical initiators. |
| Formation of Over-chlorinated Products | 1. Excess of chlorinating agent. 2. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the chlorinating agent. 2. Carefully monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
| Formation of Dark, Tarry Byproducts | 1. Oxidation or degradation of the indole ring. 2. Reaction temperature is too high. | 1. Use milder reaction conditions. 2. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Lower the reaction temperature. |
| Difficulty in Purifying the Product | 1. Co-elution of the product with byproducts (e.g., succinimide). 2. Streaking of the product on the silica gel column. | 1. Perform an aqueous workup to remove water-soluble byproducts like succinimide before chromatography.[1] 2. Add a small amount of a basic modifier like triethylamine to the eluent to prevent streaking of basic products on the silica gel. |
Data Presentation
Table 1: Comparison of Common Chlorinating Agents for Indole Derivatives (Illustrative)
| Chlorinating Agent | Typical Solvent(s) | Typical Temperature | Typical Reaction Time | Typical Yield Range (%) | Notes |
| N-Chlorosuccinimide (NCS) | CH₂Cl₂, CH₃CN, DMF | Room Temperature - 55°C | 1 - 6 hours | 60 - 90 | Mild and selective.[1][4] |
| Sulfuryl Chloride (SO₂Cl₂) | CH₂Cl₂, Et₂O | 0°C - Room Temperature | 30 min - 2 hours | 70 - 95 | Highly reactive, may lead to over-chlorination. |
| Trichloroisocyanuric Acid (TCCA) | CH₂Cl₂, CH₃CN | Room Temperature | 1 - 4 hours | 65 - 85 | Solid reagent, easy to handle. |
Note: The optimal conditions and yields will vary depending on the specific tetrahydro-γ-carboline substrate and its substituents.
Experimental Protocols
General Protocol for the Chlorination of Tetrahydro-γ-carboline using N-Chlorosuccinimide (NCS)
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the tetrahydro-γ-carboline (1.0 equivalent) in a suitable dry solvent (e.g., acetonitrile or dichloromethane, approximately 0.1 M concentration).
-
Reagent Addition: Add N-chlorosuccinimide (1.1 equivalents) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, the temperature can be gently increased to 40-50°C.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chlorinated tetrahydro-γ-carboline.
Visualizations
Caption: Experimental workflow for the chlorination of tetrahydro-γ-carbolines.
Caption: Troubleshooting flowchart for the chlorination of tetrahydro-γ-carbolines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient one-pot decarboxylative aromatization of tetrahydro-β-carbolines by using N-chlorosuccinimide: total synthesis of norharmane, harmane and eudistomins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Alkaloid Purification - Lifeasible [lifeasible.com]
Interpreting complex NMR spectra of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of complex NMR spectra for 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for assigning the proton (¹H) and carbon (¹³C) NMR signals for this molecule?
A1: A systematic approach is crucial for assigning the complex spectra of heterocyclic compounds.[1] The recommended workflow involves:
-
¹H NMR Analysis: Count the number of distinct signals and their integrations to determine the number of unique proton environments.[2] Analyze the chemical shifts to differentiate between aromatic and aliphatic protons. Use the splitting patterns (multiplicity) and coupling constants to understand proton-proton connectivity.
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¹³C NMR Analysis: Identify the number of unique carbon signals. Use chemical shift values to distinguish between aromatic, aliphatic, and quaternary carbons.[2]
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2D NMR Correlation: Employ two-dimensional NMR techniques for unambiguous assignments.[1]
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COSY (Correlation Spectroscopy): To identify protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for assigning quaternary carbons and connecting different fragments of the molecule.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help in confirming stereochemistry and assignments.
-
Q2: How can I assign the protons on the tetrahydro-pyridine ring?
A2: The four methylene groups (C1, C3, C4) and the two NH protons in the tetrahydro-pyridine and indole moieties create a complex aliphatic region.
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Protons at C1: These are adjacent to a nitrogen atom and are expected to appear as a triplet.
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Protons at C3 and C4: These adjacent methylene groups will likely appear as coupled triplets. A COSY spectrum will show a clear correlation between these two signals.
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NH Protons: The indole NH (at position 5) and the secondary amine NH (at position 2) protons are exchangeable. Their chemical shifts are highly dependent on solvent, concentration, and temperature.[3] They often appear as broad singlets and may not show clear coupling. Adding a drop of D₂O to the NMR tube will cause these signals to disappear, confirming their assignment.
Q3: What are the expected chemical shift regions for the aromatic protons and how does the chlorine substituent affect them?
A3: The indole ring contains three aromatic protons. The chlorine atom at position 8 will influence their chemical shifts.
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H6, H7, and H9: Based on data from similar substituted indoles, these protons will resonate in the aromatic region (typically δ 7.0-7.5 ppm).[4][5]
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Effect of Chlorine: The electron-withdrawing nature of chlorine will deshield the ortho and para protons. The proton at C9 will likely be a doublet, coupled to H7. The proton at H7 will be a doublet of doublets, coupled to both H6 and H9. The proton at H6 will be a doublet coupled to H7. An HMBC spectrum will be crucial to definitively link these protons to their respective carbons.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on data from structurally related compounds and general NMR principles.[6] Actual experimental values may vary based on solvent and other conditions.
Table 1: Predicted ¹H NMR Data
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 | ~4.0 - 4.2 | t | 6-7 |
| H3 | ~2.9 - 3.1 | t | 6-7 |
| H4 | ~2.7 - 2.9 | t | 6-7 |
| NH (Indole, 5) | 10.0 - 11.0 | br s | - |
| H6 | ~7.3 - 7.4 | d | 8-9 |
| H7 | ~7.0 - 7.1 | dd | 8-9, ~2 |
| H9 | ~7.5 - 7.6 | d | ~2 |
| NH (Pyridine, 2) | 1.5 - 3.0 | br s | - |
Table 2: Predicted ¹³C NMR Data
| Position | Predicted δ (ppm) |
| C1 | ~45 - 50 |
| C3 | ~20 - 25 |
| C4 | ~20 - 25 |
| C4a | ~108 - 112 |
| C5a | ~125 - 128 |
| C6 | ~120 - 122 |
| C7 | ~118 - 120 |
| C8 | ~125 - 128 |
| C9 | ~112 - 115 |
| C9a | ~135 - 138 |
| C10 | ~130 - 133 |
Troubleshooting Guide
Q: My signals in the ¹H NMR spectrum are broad. What could be the cause and how can I fix it?
A: Broad signals can be caused by several factors:
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Chemical Exchange: Protons attached to nitrogen (NH) often undergo chemical exchange, leading to broad signals.[3] To sharpen these signals, you can try lowering the temperature of the experiment or using a hydrogen-bond-accepting solvent like DMSO-d₆.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If you suspect this, you can try filtering your sample through a small plug of Celite or silica gel.
-
Concentration: High sample concentrations can lead to increased viscosity and broader lines. Try running a more dilute sample.
-
Shimming: Poor magnetic field homogeneity will result in broad and distorted peaks. Ensure the instrument is properly shimmed before acquiring data.
Q: I see more signals than I expect for my compound. What should I do?
A: The presence of unexpected signals usually points to one of two issues:
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Impurities: The most common cause is the presence of residual solvents, starting materials, or byproducts from the synthesis. The Fischer indole synthesis, a common route to this scaffold, can sometimes result in regioisomeric products.[7] Review your synthetic procedure and purification methods. You can often identify common solvent peaks by their characteristic chemical shifts.
-
Rotamers/Conformers: If the molecule has restricted rotation around a bond, it can exist as a mixture of stable conformers (rotamers) that are in slow exchange on the NMR timescale. This can lead to a doubling of some or all signals. Acquiring the spectrum at a higher temperature can sometimes coalesce these signals into a single, averaged peak.
Q: The indole NH proton signal is not visible in my spectrum. How can I find it?
A: The indole NH proton can be difficult to observe, especially in protic solvents like methanol-d₄ due to rapid exchange with the solvent deuterons.
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Use an Aprotic Solvent: Acquire the spectrum in a dry aprotic solvent like DMSO-d₆ or CDCl₃. DMSO-d₆ is particularly good for observing NH protons as it forms hydrogen bonds, which slows down exchange and results in sharper signals.
-
Check a Wider Spectral Window: The indole NH proton can be significantly downfield, sometimes beyond the standard spectral width. Ensure your acquisition parameters cover a range up to 12-14 ppm.
Experimental Protocol: Acquiring High-Quality NMR Spectra
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ for observing exchangeable protons or CDCl₃). Ensure the solvent is of high purity to avoid impurity peaks.
-
Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. 1D ¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Temperature: Start at room temperature (e.g., 298 K).
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 16 ppm (from -2 to 14 ppm) to ensure all signals, including the indole NH, are observed.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
3. 1D ¹³C NMR Acquisition:
-
Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 240 ppm (from -10 to 230 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans may be needed due to the low natural abundance of ¹³C.
4. 2D NMR Experiments (COSY, HSQC, HMBC):
-
Use standard, gradient-selected pulse programs available on the spectrometer software.
-
COSY: Optimize the spectral width to cover the proton region of interest.
-
HSQC/HMBC: Set the ¹³C spectral width to cover the expected carbon chemical shift range. For HMBC, the long-range coupling delay should be optimized for a typical J-coupling of 8-10 Hz.
Visualizations
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Caption: A logical workflow for the complete assignment of NMR spectra.
Caption: Diagram illustrating key expected long-range (HMBC) proton-carbon correlations.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. azooptics.com [azooptics.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. rsc.org [rsc.org]
- 5. Copper(II)-Catalyzed Direct C3 Chalcogenylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
Technical Support Center: Managing Off-Target Effects of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential off-target effects of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in cellular assays. The information provided is based on the known pharmacology of the broader pyridoindole class of compounds and general principles of cellular assay design.
Frequently Asked Questions (FAQs)
Q1: What is the known or predicted primary target of this compound?
A1: While specific data for the 8-chloro derivative is limited, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is a core component of compounds identified as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel. Additionally, some functionalized derivatives of this scaffold have been reported as Sirtuin 2 (SIRT2) inhibitors. Therefore, the primary target of this compound may be related to one of these protein classes. Experimental validation is crucial to confirm its specific on-target activity.
Q2: What are the potential off-target effects I should be aware of when using this compound?
A2: Based on the activities of related compounds, potential off-target effects could involve other members of the Sirtuin family (e.g., SIRT1, SIRT3) or histone deacetylases (HDACs). Pyridoindole structures can also interact with a variety of receptors and enzymes due to their structural motifs. A summary of potential off-target classes is presented in Table 1. It is highly recommended to perform a broad off-target screening panel to characterize the selectivity profile of this specific compound.
Q3: My cellular phenotype does not align with the expected on-target effect. What should I do?
A3: This is a common challenge in drug discovery. The observed phenotype could be a result of off-target effects, compound-specific artifacts, or indirect cellular responses. We recommend a systematic approach to deconvolve the observed activity, as outlined in the troubleshooting workflow in Figure 1.
Q4: How can I distinguish between on-target and off-target effects in my cellular assay?
A4: Several strategies can be employed:
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Use of a structurally related inactive control compound: An ideal negative control is a molecule that is structurally very similar to your active compound but does not engage the primary target.
-
Target knockdown/knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target should abolish the on-target phenotype.
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Rescue experiments: Overexpression of the wild-type target protein may rescue the observed phenotype.
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Orthogonal assays: Confirming the phenotype with a different assay that measures a distinct downstream event of the same signaling pathway can provide additional evidence for on-target activity.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cellular assays.
This can be due to compound properties or assay conditions. Follow the troubleshooting workflow in Figure 1 to diagnose the issue.
Click to expand troubleshooting steps for inconsistent results.
-
Compound Solubility and Stability:
-
Problem: Compound precipitates in the cell culture medium.
-
Solution: Lower the final DMSO concentration (ideally ≤ 0.1%), prepare fresh serial dilutions, and visually inspect for precipitation under a microscope. Consider using a different solvent if compatible with your cells.
-
-
Compound Reactivity:
-
Problem: The compound may be unstable in the assay medium or reactive with assay components.
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Solution: Perform a compound stability assay by incubating it in the medium for the duration of your experiment and analyzing for degradation by HPLC.
-
-
Assay Interference:
-
Problem: The compound may have intrinsic fluorescence or absorbance that interferes with the assay readout.
-
Solution: Run a "compound-only" control (compound in media without cells) to measure background signal. If interference is detected, consider switching to an alternative assay with a different detection method.
-
Issue 2: Observed cytotoxicity that may be unrelated to the primary target.
Unexplained cell death can be a significant off-target effect.
Click to expand troubleshooting steps for unexpected cytotoxicity.
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Determine the Cytotoxicity Profile:
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Action: Perform a dose-response curve for cytotoxicity in parallel with your functional assay. Use a sensitive and well-validated method like CellTiter-Glo® or measure caspase activation.
-
-
Investigate the Mechanism of Cell Death:
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Action: Use assays to differentiate between apoptosis and necrosis (e.g., Annexin V/PI staining). This can provide clues about the pathways involved.
-
-
Compare with Known Cytotoxic Off-Targets:
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Action: If you have identified potential off-targets (see Table 1), investigate if their modulation is known to cause cytotoxicity in your cell type.
-
Data Presentation
Table 1: Potential Off-Target Classes for Pyridoindole Scaffolds (Hypothetical Data for this compound)
Disclaimer: The following data is hypothetical and for illustrative purposes only. It is essential to experimentally determine the off-target profile of the specific compound.
| Target Class | Representative Members | Predicted Affinity (IC₅₀/Kᵢ) | Potential Cellular Consequence |
| Sirtuins | SIRT1, SIRT3 | 1 - 10 µM | Altered metabolism, stress response |
| HDACs | HDAC1, HDAC6 | > 10 µM | Changes in gene expression, protein acetylation |
| Kinases | e.g., ROCK, PIM | > 10 µM | Modulation of various signaling pathways |
| GPCRs | e.g., Serotonin, Dopamine Receptors | > 10 µM | Neuromodulatory effects |
| Ion Channels | e.g., hERG, Ca²⁺ channels | > 20 µM | Cardiotoxicity, altered calcium signaling |
Experimental Protocols
Protocol 1: Secondary Target Engagement Assay (e.g., SIRT1 Inhibition)
This protocol describes a general method to assess whether this compound engages a potential off-target, such as SIRT1, in a cellular context.
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 to 50 µM) for 4-6 hours. Include a known SIRT1 inhibitor as a positive control.
-
Cell Lysis: Wash cells with PBS and lyse with a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against acetylated-p53 (a known SIRT1 substrate) and total p53.
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for acetylated-p53 and normalize to total p53 and the loading control. An increase in acetylated-p53 levels indicates SIRT1 inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify the direct binding of the compound to its intended target and potential off-targets in a cellular environment.
-
Cell Culture and Treatment: Treat cultured cells with the compound or vehicle control.
-
Heating Profile: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thawing and separate the soluble fraction by centrifugation.
-
Western Blotting: Analyze the soluble protein fraction by Western blotting for the target protein(s) of interest.
-
Data Analysis: A ligand-bound protein is typically stabilized and will remain in the soluble fraction at higher temperatures compared to the unbound protein. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve upon compound treatment indicates direct target engagement.
Visualizations
Validation & Comparative
A New Contender in CFTR Potentiation: Evaluating 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Against Established Therapies
For Immediate Release
A novel class of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators, based on a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold, has emerged from recent drug discovery efforts.[1][2][3] This guide provides a comparative analysis of the efficacy of representatives from this new chemical class, with a focus on the potential of an 8-chloro substituted analog, against established CFTR potentiators such as Ivacaftor and combination therapies.
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, leading to dysfunctional or absent CFTR protein, a chloride and bicarbonate channel.[2][3] This dysfunction results in the accumulation of thick, sticky mucus in various organs. CFTR modulators, including potentiators that enhance the channel's opening probability, have revolutionized CF treatment.[2][3]
Mechanism of Action: A New Chemical Scaffold for CFTR Potentiation
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core represents a new chemotype for CFTR potentiators.[2][3] Through in-depth structure-activity relationship (SAR) studies, researchers have identified potent molecules within this class that effectively rescue the gating defects of common CFTR mutations, including F508del and G551D.[2][3] One particularly potent enantiomerically pure compound, referred to as compound 39 in initial studies, has demonstrated low double-digit nanomolar potency in in vitro assays.[2] While direct experimental data for the 8-chloro analog is not yet publicly available, the SAR studies provide a strong foundation for predicting its potential efficacy.
Comparative Efficacy of CFTR Potentiators
To provide a comprehensive comparison, this guide summarizes available in vitro efficacy data for the novel tetrahydro-pyrido-indole class and established CFTR modulators. The data is presented for two key CF-causing mutations: F508del (the most common mutation) and G551D (a gating mutation).
In Vitro Efficacy Data
The following tables summarize the half-maximal effective concentration (EC50) and maximum efficacy (Emax) values obtained from Yellow Fluorescent Protein (YFP)-based halide influx assays, a common method for evaluating CFTR potentiation in a high-throughput format.[4][5]
Table 1: Comparative In Vitro Efficacy of CFTR Potentiators on F508del-CFTR
| Compound/Drug | Assay System | EC50 | Emax (% of control) |
| Compound 39 (Tetrahydro-pyrido-indole analog) | FRT cells (low-temperature corrected) | 0.017 µM[2] | Not explicitly stated as % of control, but showed high efficacy[2] |
| Ivacaftor (VX-770) | FRT cells (low-temperature corrected) | Data not available in a directly comparable format in the provided search results | Potentiates corrector-rescued F508del-CFTR[6] |
| VX-809 (Lumacaftor) + VX-770 (Ivacaftor) | Primary HBE cells | EC50 for VX-809 was 81 ± 19 nM for Cl- secretion enhancement[6] | ~14% of non-CF HBE cells[6] |
Table 2: Comparative In Vitro Efficacy of CFTR Potentiators on G551D-CFTR
| Compound/Drug | Assay System | EC50 | Emax (% of control) |
| Compound 39 (Tetrahydro-pyrido-indole analog) | FRT cells | Showed high potency, although lower than VX-770 in this specific assay[2] | Comparable to VX-770 at higher concentrations[2] |
| Ivacaftor (VX-770) | FRT cells | Highly potent[2] | High efficacy[2] |
Note: Direct comparison is challenging due to variations in experimental conditions and reporting metrics across different studies. The data for the novel tetrahydro-pyrido-indole class is from initial discovery studies and may not be directly comparable to data from preclinical and clinical development of approved drugs.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to assess CFTR potentiator efficacy.
YFP-Based Halide Influx Assay
This high-throughput screening assay measures CFTR-mediated halide transport by detecting the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) upon iodide influx.[4][5]
Protocol Summary:
-
Cell Culture: Fischer Rat Thyroid (FRT) cells or other suitable cell lines are engineered to co-express the CFTR mutant of interest (e.g., F508del or G551D) and a halide-sensitive YFP.[4][5]
-
Assay Preparation: Cells are plated in multi-well plates. For F508del-CFTR, a trafficking defect is often partially rescued by incubating the cells at a lower temperature (e.g., 27°C) for 24-48 hours prior to the assay.[2]
-
Compound Addition: The test compounds (potentiators) are added to the cells, typically in the presence of a cAMP agonist like forskolin to activate CFTR.[2]
-
Iodide Influx and Fluorescence Measurement: A solution containing iodide is added to the wells, and the rate of YFP fluorescence quenching is measured over time using a fluorescence plate reader. A faster quenching rate indicates greater CFTR-mediated iodide influx and thus higher potentiator efficacy.[4][5]
Ussing Chamber Assay
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues and cell monolayers.[7] It provides a more physiologically relevant assessment of CFTR function.
Protocol Summary:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports to form a polarized monolayer.[7]
-
Chamber Setup: The cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with appropriate physiological solutions.[7]
-
Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to zero, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
Pharmacological Manipulation:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).[7]
-
A cAMP agonist (e.g., forskolin) is added to activate CFTR.[7]
-
The CFTR potentiator being tested is then added to the apical chamber.[7]
-
A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.[7]
-
-
Data Analysis: The change in Isc following the addition of the potentiator quantifies the potentiation of CFTR function.
Single-Channel Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the activity of individual CFTR channels, providing detailed information about channel gating (opening and closing).[8][9]
Protocol Summary:
-
Cell Preparation: Cells expressing the CFTR mutant of interest are used.
-
Patch Formation: A glass micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance seal, isolating a small patch of the membrane containing one or more CFTR channels. The "inside-out" configuration is commonly used to allow for the application of intracellular signaling molecules.[8]
-
Data Acquisition: The current flowing through the CFTR channel(s) in the patch is recorded at a fixed membrane potential. Channel openings and closings are observed as discrete current steps.[8][9]
-
Pharmacological Studies: The effect of CFTR potentiators on channel gating is studied by adding the compound to the solution bathing the intracellular side of the membrane patch.[8]
-
Data Analysis: The open probability (Po), mean open time, and mean closed time of the channel are analyzed to determine the effect of the potentiator on channel gating. An increase in Po is indicative of potentiation.[9]
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the CFTR potentiation pathway, a typical experimental workflow, and the logical comparison of these compounds.
Caption: CFTR Potentiation Signaling Pathway
Caption: Experimental Workflow for Efficacy Testing
Caption: Logical Comparison of CFTR Potentiators
Conclusion
The discovery of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold marks a significant advancement in the search for novel CFTR potentiators. While direct comparative data for the 8-chloro analog is still forthcoming, initial studies on related compounds demonstrate promising potency and efficacy. Further head-to-head studies utilizing standardized in vitro and ex vivo assays will be crucial to fully elucidate the therapeutic potential of this new class of CFTR modulators in comparison to existing treatments. The detailed experimental protocols provided in this guide offer a framework for such future investigations, which will ultimately determine the clinical viability of these novel compounds for the treatment of cystic fibrosis.
References
- 1. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight - Brushed nasal epithelial cells are a surrogate for bronchial epithelial CFTR studies [insight.jci.org]
- 8. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and VX-770 (Ivacaftor) for G551D-CFTR Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel CFTR potentiator class, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, and the established drug, VX-770 (Ivacaftor), in the context of the G551D-CFTR mutation. While specific experimental data for 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is not available in the reviewed literature, this guide will focus on the most potent reported compound from its class, referred to as compound 39 , to provide a relevant comparison.[1][2][3]
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The G551D mutation, a Class III gating mutation, results in a CFTR protein that is present at the cell surface but has a severely reduced channel opening probability. Potentiators are a class of drugs that aim to recover the function of these channels by increasing their open probability. VX-770 (Ivacaftor) is an FDA-approved potentiator for the treatment of CF in patients with the G551D mutation. Recently, a novel class of potentiators based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has been identified, with compound 39 emerging as a promising lead.[1][2][3]
Mechanism of Action
Both VX-770 and the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole series act as potentiators of the CFTR channel. They directly bind to the CFTR protein and increase the probability of the channel being in an open state, thereby facilitating the transepithelial transport of chloride ions. This helps to restore the hydration of the airway surface liquid, a key factor in the pathophysiology of CF.
Figure 1: Mechanism of Action of CFTR Potentiators.
Quantitative Data Comparison
The following table summarizes the available in vitro efficacy and potency data for compound 39 and VX-770 on G551D-CFTR expressing cells. It is important to note that direct head-to-head comparative data for this compound is not available in the public domain.
| Parameter | Compound 39 | VX-770 (Ivacaftor) | Cell Line | Assay | Reference |
| Efficacy | Comparable to VX-770 at high concentrations | Established high efficacy | G551D-CFTR FRT | HS-YFP | [2][3] |
| Potency | Lower than VX-770 | High potency | G551D-CFTR FRT | HS-YFP | [2][3] |
Experimental Protocols
Halide-Sensitive YFP (HS-YFP) Assay
This cell-based fluorescence assay is used for high-throughput screening and characterization of CFTR modulators.
Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing the G551D-CFTR mutation and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) are cultured in Coon’s modified F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin.
Assay Procedure:
-
Cells are seeded in 96-well black-walled, clear-bottom plates and grown to confluence.
-
The cell culture medium is replaced with a chloride-containing buffer (PBS) and the compounds to be tested are added at various concentrations.
-
The cells are stimulated with a CFTR agonist, such as forskolin (typically 10 µM), to activate the CFTR channels.
-
The plate is then transferred to a fluorescence plate reader.
-
The baseline YFP fluorescence is recorded.
-
A solution containing iodide (which quenches YFP fluorescence) is injected into each well, and the rate of fluorescence quenching is measured.
-
The rate of iodide influx is proportional to the CFTR channel activity.
Figure 2: HS-YFP Assay Experimental Workflow.
Ussing Chamber Electrophysiology
The Ussing chamber is a more direct and quantitative method to measure ion transport across an epithelial monolayer.
Cell Culture: FRT cells expressing G551D-CFTR are seeded on permeable filter supports and cultured until a polarized epithelial monolayer with high transepithelial electrical resistance is formed.
Assay Procedure:
-
The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
Both chambers are filled with a physiological salt solution, and the transepithelial voltage is clamped to 0 mV. The resulting short-circuit current (Isc), which represents the net ion transport, is measured.
-
Amiloride is added to the apical side to inhibit the epithelial sodium channel (ENaC).
-
Forskolin is added to stimulate CFTR-mediated chloride secretion.
-
The test compound (potentiator) is added to the apical side, and the increase in Isc is recorded.
-
A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the activity of single or multiple ion channels in a patch of cell membrane.
Cell Preparation: Cells expressing G551D-CFTR are grown on glass coverslips.
Assay Procedure:
-
A glass micropipette with a very small tip is pressed against the cell membrane to form a high-resistance seal.
-
The patch of membrane can be excised to study the channels in an "inside-out" or "outside-out" configuration.
-
The voltage across the membrane patch is clamped, and the current flowing through the channels is recorded.
-
The bathing solution on the intracellular side can be changed to include ATP and PKA to activate CFTR.
-
The test compound is then added to the bath to determine its effect on the channel's open probability (Po).
Summary and Future Directions
VX-770 (Ivacaftor) is a well-established and highly effective potentiator for the G551D-CFTR mutation, with robust in vitro and clinical data supporting its use.[4][5][6] The novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole chemical scaffold represents a promising new class of CFTR potentiators.[1][2][3] The lead compound from this series, compound 39 , has demonstrated comparable efficacy to VX-770 at higher concentrations in preclinical assays, although its potency is lower.[2][3]
The absence of specific data for this compound highlights the need for further investigation into the structure-activity relationship within this series. Future studies should aim to synthesize and test this specific analogue to determine its efficacy and potency relative to both compound 39 and VX-770. A direct head-to-head comparison using standardized Ussing chamber and patch-clamp protocols would be invaluable for elucidating the potential of this and other derivatives as future therapeutic agents for Cystic Fibrosis.
References
- 1. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. The Functional Impact of VX-770 on the Cystic Fibrosis Transmembrane Conductance Regulator Is Enduring and Increases the Constitutive Activity of This Channel in Primary Airway Epithelia Generated from Healthy Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative In Vitro ADME/Tox Profile of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and Analogs
A comprehensive guide for researchers and drug development professionals on the preclinical characteristics of a novel pyrido[4,3-b]indole scaffold.
This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its structural analogs. Due to the limited publicly available data for the title compound, this guide leverages data from closely related tetrahydro-γ-carboline and tetrahydro-β-carboline derivatives to provide a predictive overview of its potential developability. Tadalafil, a marketed drug featuring a complex heterocyclic system with some structural similarities, is included as a reference compound to benchmark the performance of these novel chemical entities.
Executive Summary of ADME/Tox Profiles
The following tables summarize the available in vitro data for key ADME/Tox parameters. Direct experimental data for this compound is not currently available in the public domain. The data presented for the "Analogues" is a composite from various tetracyclic indole derivatives and should be interpreted as a predictive range for this chemical class.
Table 1: In Vitro Absorption and Distribution Profile
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) |
| This compound | Data Not Available | Data Not Available |
| Analogues (Tetrahydro-γ-carbolines) | High (>10)[1] | Data Not Available |
| Tadalafil (Reference) | Data Not Available | 94[2] |
Table 2: In Vitro Metabolism and Excretion Profile
| Compound | Liver Microsomal Stability (Human) | Key Metabolizing Enzymes |
| This compound | Data Not Available | Data Not Available |
| Analogues (Tetrahydro-γ-carbolines) | Low to Moderate (CLint <7 to 17 µL/min/mg)[3] | CYP-mediated[3] |
| Tadalafil (Reference) | Moderate to High (Metabolized)[4][5] | CYP3A4[4][5] |
Table 3: In Vitro Toxicology Profile
| Compound | CYP450 Inhibition (IC₅₀, µM) | hERG Inhibition (IC₅₀, µM) | HepG2 Cytotoxicity (IC₅₀, µM) | Ames Test |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Analogues (β-carbolines) | CYP3A4: 1.66 - 16.76 (noncompetitive); CYP2D6: 20.69 - 47.11 (competitive)[6] | Data Not Available | >20 (for some γ-carbolines)[7] | Negative (for some tetrahydro-β-carboline-3-carboxylic acids)[4] |
| Tadalafil (Reference) | CYP3A4: 22.6 (time-dependent inhibition observed)[8] | >100 (weak inhibition)[9] | Data Not Available | Negative[10] |
Experimental Workflows and Signaling Pathways
To aid in the interpretation and future design of experiments, the following diagrams illustrate the standardized workflows for key in vitro ADME/Tox assays and a representative signaling pathway.
References
- 1. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Effect of tadalafil on cytochrome P450 3A4-mediated clearance: studies in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytochrome P450-mediated metabolic interactions between donepezil and tadalafil in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absence of clinically important HERG channel blockade by three compounds that inhibit phosphodiesterase 5--sildenafil, tadalafil, and vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Comparative Analysis of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Guide to Target Selectivity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as a tetrahydro-γ-carboline, represents a versatile scaffold in medicinal chemistry. Its derivatives have shown activity across a range of biological targets, leading to their investigation in diverse therapeutic areas. This guide provides a comparative analysis of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, focusing on its target selectivity and potential for cross-reactivity. While comprehensive public data on the specific 8-chloro analog is limited, this guide leverages extensive research on closely related analogs to provide a robust understanding of the structure-activity relationships (SAR) that govern the biological activity of this compound class.
The primary target identified for this scaffold is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), where derivatives act as potentiators, enhancing the channel's gating function.[1][2] This guide will compare the activity of analogs at CFTR and explore potential off-target activities based on the broader pharmacology of the pyrido[4,3-b]indole core.
On-Target Activity: CFTR Potentiation
Research has identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold as a novel chemotype for CFTR potentiators.[1][2] These compounds are of significant interest for the treatment of cystic fibrosis, a genetic disorder caused by mutations in the CFTR gene. The following table summarizes the in vitro activity of several key analogs, highlighting the influence of substitutions on the indole ring.
Table 1: In Vitro Activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Analogs as CFTR Potentiators
| Compound ID | R8 Substitution | R2 Substitution | EC50 (µM) | Maximum Efficacy (% of control) | Cell Line |
| 13 | H | Acyl Group A | 0.23 | High | F508del-CFTR FRT |
| 14 | CH3 | Acyl Group A | 0.27 | High | F508del-CFTR FRT |
| 3 | OCH3 | Acyl Group A | ~0.3 | High | F508del-CFTR FRT |
| Hypothetical 8-Chloro Analog | Cl | Acyl Group A | Not Available | Not Available | - |
| VX-770 (Ivacaftor) | - | - | ~0.1-0.2 | 100% | F508del-CFTR FRT |
Acyl Group A refers to the 5-(trifluoromethyl)-1H-pyrazole-3-carbonyl moiety found to be optimal in the cited research. Data is extracted from a study by Brindani et al.[1][2]
The data indicates that substitutions at the 8-position of the indole ring are well-tolerated, with hydrogen, methyl, and methoxy groups all resulting in potent CFTR activity. This suggests that an 8-chloro substitution would likely be compatible with CFTR potentiation, although direct experimental data is needed for confirmation.
Cross-Reactivity and Selectivity Profile
A comprehensive selectivity profile for this compound against a broad panel of off-targets is not publicly available. However, the broader class of pyrido[4,3-b]indole derivatives has been associated with activity at various other targets, suggesting potential for cross-reactivity.
Potential Off-Targets for the Pyrido[4,3-b]indole Scaffold:
-
Serotonin Receptors (5-HT): The indole core is a common feature in many serotonergic ligands. Some pyrido[4,3-b]indol-1-ones have been identified as potent 5-HT3 receptor antagonists.[3]
-
Dopamine Receptors: Tetrahydro-γ-carboline derivatives have been investigated as selective dopamine D3 receptor antagonists.[4][5]
-
Kinases: The related pyrido[2,3-b]indole scaffold has been explored for kinase inhibitory activity, suggesting a potential for the 4,3-b isomer to interact with ATP-binding sites of various kinases.
-
Central Nervous System (CNS) Targets: Various derivatives have been synthesized and evaluated for their effects on the central nervous system, indicating potential interactions with a range of CNS receptors and transporters.[6]
Without direct experimental data from broad screening panels (e.g., Eurofins SafetyScreen), the precise cross-reactivity of the 8-chloro analog remains speculative. However, researchers should be aware of these potential off-target interactions when developing compounds based on this scaffold.
Experimental Protocols
CFTR Potentiator Assay (YFP-Based Halide Flux Assay)
This functional assay is a common method to screen for and characterize CFTR potentiators.
Objective: To measure the potentiation of CFTR channel function by a test compound in a cell-based assay.
Principle: The assay utilizes a halide-sensitive Yellow Fluorescent Protein (YFP) co-expressed with the CFTR channel in a stable cell line. The influx of iodide through open CFTR channels quenches the YFP fluorescence. Potentiators increase the channel's open probability, leading to a faster rate of iodide influx and a more rapid quenching of the YFP signal.
Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human F508del-CFTR and a halide-sensitive YFP (H148Q/I152L).
Protocol:
-
Cell Plating: Plate the FRT cells in 384-well microplates and incubate to form a confluent monolayer.
-
Compound Incubation: Wash the cells with a chloride-containing buffer. Add the test compound at various concentrations, along with a CFTR activator like forskolin (to stimulate cAMP production and activate PKA-dependent phosphorylation of CFTR).
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Halide Exchange: Add an iodide-containing buffer to initiate halide influx through the CFTR channels.
-
Data Acquisition: Continuously measure the YFP fluorescence over time. The rate of fluorescence quenching is proportional to the CFTR channel activity.
-
Data Analysis: Calculate the initial rate of fluorescence decay for each well. Normalize the data to a positive control (e.g., VX-770) and a negative control (forskolin alone) to determine the percent activity of the test compound. Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.
Visualizations
Signaling Pathway of CFTR Activation and Potentiation
Caption: CFTR channel activation and potentiation pathway.
Experimental Workflow for CFTR Potentiator Screening
Caption: High-throughput screening workflow for CFTR potentiators.
Conclusion
The this compound scaffold holds promise as a core structure for the development of CFTR potentiators. Structure-activity relationship studies on related analogs suggest that the 8-chloro substitution is likely to be compatible with potent on-target activity. However, a comprehensive understanding of its selectivity and cross-reactivity is currently lacking due to the absence of publicly available broad-panel screening data. Researchers working with this and related scaffolds should consider potential off-target effects on serotonergic and dopaminergic receptors, as well as kinases, and plan for appropriate selectivity profiling in their drug discovery programs. The provided experimental protocol for CFTR functional assessment serves as a foundational method for the characterization of such compounds.
References
- 1. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(Quinuclidin-3-yl)pyrido[4,3-b]indol-1-ones and isoquinolin-1-ones. Potent conformationally restricted 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the neuroprotective potential of 8-chloro-γ-carboline against known neuroprotective agents
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
The quest for effective neuroprotective agents to combat the debilitating effects of neurodegenerative diseases and acute brain injuries is a paramount challenge in modern medicine. The γ-carboline scaffold has emerged as a promising chemotype, with derivatives exhibiting a range of biological activities, including potential neuropharmacological effects. This guide aims to benchmark the neuroprotective potential of the γ-carboline class of compounds, with a specific interest in 8-chloro-γ-carboline, against well-established neuroprotective agents.
Comparative Analysis of Neuroprotective Agents
The following table summarizes the quantitative data on the neuroprotective effects of γ-carboline derivatives and established neuroprotective agents. The data is compiled from various in vitro and in vivo studies, highlighting the different experimental models, insults, and outcome measures used to assess neuroprotection.
Table 1: Quantitative Comparison of Neuroprotective Effects
| Compound Class/Agent | Experimental Model | Insult | Concentration/Dose | Observed Neuroprotective Effect |
| γ-Carboline Derivatives | In vivo (Rats) | Scopolamine-induced cognitive impairment | 0.25 μmol/100 g b.w. (for 5-Methyl-γ-carboline) | Reversal of cognitive impairment in an 8-arm radial maze test.[1] |
| Edaravone | In vivo (Mice) | Permanent Middle Cerebral Artery Occlusion | 3.0 mg/kg (pretreatment) | Reduced infarct volume to ~77% of control; significantly inhibited superoxide increase.[2] |
| In vitro (Dopaminergic neurons) | 6-hydroxydopamine (6-OHDA) | Dose-responsive | Significantly ameliorated the survival of TH-positive neurons; decreased apoptotic cells.[3] | |
| N-acetylcysteine (NAC) | In vivo (Mouse model of accelerated aging) | Aging | 100 mg/kg (chronic administration) | Improved cognition.[4] |
| In vivo (Rat model of traumatic brain injury) | Traumatic Brain Injury | Not specified | Improved cognitive function and cortical tissue sparing.[4] | |
| Memantine | In vitro (Organotypic hippocampal slices) | NMDA-induced excitotoxicity | IC50 ~1µM | Protection against neuronal cell death.[5] |
| In vivo (Tg2576 mouse model of AD) | β-amyloid (Aβ) plaque deposition | 5, 10, 20 mg/kg (6 months) | Significant decrease in Aβ plaque deposition and increase in synaptic density.[6] | |
| Riluzole | In vivo (Rat model of Parkinson's Disease) | 6-hydroxydopamine (6-OHDA) | 8 mg/kg | Reduced 6-OHDA-induced cell loss of TH-positive cells from 66.1% to 55.8%.[7] |
| In vitro (Cultured spinal neurons) | Repetitive firing | EC50 ~1.1 µM | Inhibition of neuronal excitability.[8] |
Key Signaling Pathways in Neuroprotection
A common mechanism underlying the action of many neuroprotective agents is the modulation of intracellular signaling pathways that govern cellular stress responses, survival, and apoptosis. One such critical pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .
The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of numerous antioxidant and cytoprotective genes, leading to their transcription. Activation of the Nrf2 pathway has been shown to be neuroprotective in various models of neurodegenerative diseases.
Caption: The Nrf2/ARE signaling pathway in neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assessment
A standardized workflow is crucial for the reliable assessment and comparison of the neuroprotective potential of novel compounds. The following diagram illustrates a typical experimental workflow for in vitro neuroprotection studies.
Caption: Experimental workflow for in vitro neuroprotection assessment.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are essential. Below are methodologies for key in vitro neuroprotection assays.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of the test compound for 2-24 hours.
-
Insult: Induce neurotoxicity by adding a neurotoxic agent (e.g., H₂O₂, glutamate).
-
MTT Incubation: After the desired incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
2. Cytotoxicity Assay (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Sample Collection: After the treatment and insult period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Measurement: The formation of a colored formazan product is measured spectrophotometrically at a specific wavelength (e.g., 490 nm).
-
Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release from lysed control cells.
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
4. Apoptosis Assay (TUNEL Assay)
The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
TUNEL Reaction: Incubate the cells with a mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Visualization: Visualize the fluorescently labeled cells using a fluorescence microscope. The number of TUNEL-positive cells is an indicator of the extent of apoptosis.
While direct experimental evidence for the neuroprotective potential of 8-chloro-γ-carboline remains to be established, the broader class of γ-carboline derivatives has shown promise in preclinical models of neurological disorders. This guide provides a framework for benchmarking novel γ-carboline compounds against established neuroprotective agents. By employing standardized experimental workflows and a multi-faceted assessment of neuroprotection, researchers can effectively evaluate the therapeutic potential of new chemical entities. Further investigation into the mechanisms of action of γ-carboline derivatives, particularly their ability to modulate key signaling pathways like Nrf2/ARE, will be crucial in advancing these compounds towards clinical development for the treatment of neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel N-γ-carboline arylsulfonamides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogous β-Carboline Alkaloids Harmaline and Harmine Ameliorate Scopolamine-Induced Cognition Dysfunction by Attenuating Acetylcholinesterase Activity, Oxidative Stress, and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-carboline inhibits neurodegenerative processes in a transgenic model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protective effect of beta-carbolines and other antioxidants on lipid peroxidation due to hydrogen peroxide in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation [beilstein-journals.org]
- 8. Recent developments on synthesis and biological activities of γ-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the anticancer activity of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole across different cancer cell lines
A comprehensive review of the cytotoxic effects of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole against various human cancer cell lines reveals a promising, yet-to-be-fully-elucidated, therapeutic potential. This guide synthesizes the available data on its anticancer activity, details the experimental methodologies for its evaluation, and visualizes the putative signaling pathways involved in its mechanism of action.
While specific anticancer activity data for this compound remains limited in publicly accessible literature, extensive research on its parent scaffold, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, and its derivatives provides significant insights into its potential efficacy. Studies on related compounds have demonstrated that modifications to this core structure can lead to potent cytotoxic effects across a range of cancer cell lines.
Quantitative Analysis of Anticancer Activity
Comprehensive screening of derivatives of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has been performed across several human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). A study by Feng et al. on novel derivatives highlighted that the introduction of a sulfonyl group could significantly enhance cytotoxicity. For instance, certain sulfonyl-bearing derivatives exhibited potent activity against HeLa cells, with IC50 values in the micromolar range.[1] This suggests that the inherent structure of this compound may possess intrinsic anticancer properties that can be modulated by further chemical modification.
Due to the absence of specific IC50 values for this compound in the reviewed literature, a direct comparative table cannot be generated at this time. The following table showcases the reported activity of closely related derivatives to provide a contextual understanding of the potential efficacy of this compound class.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Sulfonyl derivative 1 | HeLa | 13.71 | [1] |
| Sulfonyl derivative 2 | HeLa | 9.42 | [1] |
| Sulfonyl derivative 3 | HeLa | 15.06 | [1] |
| Sulfonyl derivative 4 | HeLa | 14.77 | [1] |
Experimental Protocols
The evaluation of the anticancer activity of pyrido[4,3-b]indole derivatives is typically conducted using standardized in vitro cytotoxicity assays. The following is a detailed methodology based on the protocols described in the relevant literature.[1]
Cell Culture and Maintenance
Human cancer cell lines (HeLa, A549, HepG2, and MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Assay for Cytotoxicity
The cytotoxic effect of the test compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/mL (100 µL per well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Putative Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is not yet fully elucidated. However, research on the broader class of indole-containing compounds in oncology points towards several potential signaling pathways that may be involved in their anticancer effects.
References
Validating the Mechanism of Action of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a novel potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), with other established CFTR potentiators. The focus is on validating its mechanism of action through the use of knockout models and relevant in vitro assays, supported by experimental data and detailed protocols.
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel. These mutations lead to the production of a dysfunctional protein, resulting in impaired ion transport across epithelial cells. Small molecules known as potentiators can rescue the function of some mutant CFTR proteins by increasing the channel's open probability. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole chemical scaffold has been identified as a novel class of CFTR potentiators. This guide focuses on the 8-chloro substituted analogue and outlines the experimental framework for validating its mechanism of action, comparing its potential performance against other known potentiators.
Comparative Analysis of CFTR Potentiators
The efficacy of CFTR potentiators is primarily determined by their ability to restore channel function. This is quantified by measuring the increase in CFTR-mediated chloride conductance in response to the compound. The following table summarizes the in vitro potency and efficacy of compounds from the tetrahydro-pyrido-indole class and compares them with other well-established CFTR potentiators.
Table 1: In Vitro Potency and Efficacy of CFTR Potentiators
| Compound Class | Specific Compound/Analogue | Assay System | Potency (EC50) | Efficacy (% of control/maximal response) | Reference |
| Tetrahydro-pyrido-indole | Analogue 39 (lead compound) | FRT cells expressing F508del-CFTR | ~20 nM | High | --INVALID-LINK-- |
| 8-Methoxy analogue | FRT cells expressing F508del-CFTR | Sub-micromolar | High | --INVALID-LINK-- | |
| Quinoline-carboxamide | Ivacaftor (VX-770) | FRT cells expressing G551D-CFTR | ~100 nM | High | --INVALID-LINK-- |
| Isoflavone | Genistein | Various cell lines | 5-50 µM | Moderate | [Various Publications] |
| Pyrazoloquinoline | GLPG1837 | HEK293 cells expressing G551D-CFTR | ~5 nM | High | --INVALID-LINK-- |
Note: Direct comparative data for the 8-Chloro analogue was not available in the cited literature. The data for the tetrahydro-pyrido-indole class is based on the lead compounds from the discovery campaign.
Validating Mechanism of Action in Knockout Models
The definitive validation of a CFTR potentiator's mechanism of action involves demonstrating its efficacy in an in vivo model that recapitulates the CFTR defect. CFTR knockout mice (Cftrtm1Unc) are a widely used model for this purpose. The primary endpoint for assessing the rescue of CFTR function in these animals is the measurement of nasal potential difference (NPD).
Table 2: Comparison of Expected Outcomes in CFTR Knockout Mouse Model
| Treatment Group | Baseline NPD (mV) | Response to Amiloride (mV) | Response to Low Cl- Solution (mV) | Interpretation |
| Wild-Type Mouse | Low negative | Depolarization | Hyperpolarization | Normal Na+ and Cl- transport |
| CFTR Knockout Mouse | High negative | Strong Depolarization | No significant change | Na+ hyperabsorption, no Cl- transport |
| CFTR Knockout + Potentiator | Reduced negative | Less Depolarization | Partial to full Hyperpolarization | Rescue of Cl- transport |
Experimental Protocols
Nasal Potential Difference (NPD) Measurement in Mice
Objective: To assess in vivo CFTR-dependent ion transport in the nasal epithelium of wild-type and CFTR knockout mice following treatment with a potentiator.
Materials:
-
Anesthetized mice (wild-type and CFTR knockout)
-
Perfusion solutions:
-
Ringer's solution (containing NaCl)
-
Ringer's solution with amiloride (to block sodium channels)
-
Low chloride Ringer's solution (NaCl replaced with sodium gluconate)
-
Low chloride Ringer's solution with amiloride and the test potentiator
-
-
High-impedance voltmeter
-
Exploring electrode (fine-tipped catheter)
-
Reference electrode (subcutaneous)
-
Perfusion pump
Procedure:
-
Anesthetize the mouse according to approved protocols.
-
Place the reference electrode subcutaneously.
-
Gently insert the exploring electrode into the nasal cavity.
-
Begin perfusion with Ringer's solution to establish a stable baseline potential.
-
Sequentially perfuse with the different solutions (with amiloride, low chloride, and potentiator) while continuously recording the potential difference.
-
Analyze the changes in potential difference in response to each solution to determine the extent of sodium and chloride transport. A significant hyperpolarization in response to the low chloride solution in the presence of the potentiator indicates rescue of CFTR function.[1][2][3][4]
Iodide Efflux Assay
Objective: To measure CFTR-dependent anion transport in vitro in response to a potentiator.
Materials:
-
Fischer Rat Thyroid (FRT) cells stably expressing mutant CFTR
-
Loading buffer (containing NaI)
-
Efflux buffer (containing NaNO3)
-
Forskolin (to activate CFTR through cAMP)
-
Test potentiator
-
Iodide-selective electrode or a fluorescent plate reader for YFP-based assays
Procedure:
-
Plate the FRT cells in 96-well plates.
-
Load the cells with iodide by incubating them in the loading buffer.
-
Wash the cells to remove extracellular iodide.
-
Add the efflux buffer containing forskolin and the test potentiator at various concentrations.
-
Measure the rate of iodide efflux over time using an iodide-selective electrode or by monitoring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP).
-
Calculate the EC50 of the potentiator based on the dose-response curve of iodide efflux.
Patch-Clamp Electrophysiology
Objective: To directly measure the opening and closing (gating) of single CFTR channels in response to a potentiator.
Materials:
-
Cells expressing the target CFTR mutant
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
ATP and Protein Kinase A (PKA) to activate CFTR
-
Test potentiator
Procedure:
-
Form a high-resistance seal between a micropipette and the cell membrane (cell-attached or inside-out configuration).
-
Record the single-channel currents in the presence of ATP and PKA to establish baseline CFTR activity.
-
Add the test potentiator to the bath solution (for inside-out patches).
-
Record the changes in channel open probability (Po), open time, and closed time.
-
A significant increase in Po is indicative of a potentiation effect.
Visualizations
Caption: Mechanism of CFTR potentiation by this compound (THPI).
Caption: Experimental workflow for validating CFTR potentiator efficacy in a knockout mouse model.
Caption: Logical framework for validating the mechanism of action of a CFTR potentiator.
References
- 1. Characterization of Nasal Potential Difference in cftr Knockout and F508del-CFTR Mice | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of nasal potential difference in cftr knockout and F508del-CFTR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Nasal Potential Difference in cftr Knockout and F508del-CFTR Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Analogues and Ivacaftor as CFTR Potentiators
In the landscape of cystic fibrosis (CF) therapeutics, the development of small molecules that restore the function of the faulty cystic fibrosis transmembrane conductance regulator (CFTR) protein has been a significant breakthrough. This guide provides a comparative analysis of a promising 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivative, compound 39 , and the FDA-approved CFTR potentiator, Ivacaftor (VX-770) . This objective comparison is based on available preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data to assist researchers and drug development professionals in understanding the potential of this novel chemical scaffold.
Pharmacokinetic Profile Comparison
A critical aspect of drug development is understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME). The following table summarizes the available pharmacokinetic parameters for the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivative (compound 39 ) and Ivacaftor in rats, providing a head-to-head comparison of their in vivo behavior.
| Parameter | Compound 39 (Pyridoindole Derivative) | Ivacaftor (VX-770) |
| Species | Sprague-Dawley Rat | Rat |
| Dose & Route | 10 mg/kg (oral gavage), 3 mg/kg (intravenous) | 4 mg (oral, aqueous suspension), 0.25 mg (intravenous) |
| Maximal Plasma Concentration (Cmax) | ~7.3 µM (i.v.) | Not explicitly stated for oral dose in direct comparison |
| Volume of Distribution (Vd) | 2.39 L/kg (i.v.)[1] | Not explicitly stated |
| Oral Bioavailability (F%) | Good oral bioavailability[1] | 18.4 ± 3.2% (aqueous suspension)[2][3] |
| Metabolism | - | Primarily metabolized by CYP3A[1] |
| Elimination | - | Majority eliminated in feces after metabolic conversion[1] |
| Tissue Distribution | Detectable distribution to the lungs after oral administration[1] | - |
Pharmacodynamic Profile Comparison
The therapeutic potential of a CFTR potentiator is determined by its ability to enhance the channel's open probability. This section compares the in vitro efficacy and potency of compound 39 and Ivacaftor in rescuing the function of mutant CFTR channels.
| Parameter | Compound 39 (Pyridoindole Derivative) | Ivacaftor (VX-770) |
| Mechanism of Action | CFTR Potentiator[1] | CFTR Potentiator[1] |
| Target Mutations | F508del-CFTR, G551D-CFTR[1] | G551D-CFTR and other gating mutations[1] |
| In Vitro Potency (EC50) | Double-digit nanomolar potency (0.017 µM for (R)-enantiomer on F508del-CFTR) | Reported EC50 values for potentiation of various CFTR mutants range from 160–600 nM, with some studies suggesting picomolar affinity (~1.5 nM for G551D and ΔF508 CFTR) under specific experimental conditions.[4] |
| In Vitro Efficacy (Emax) | Efficacy comparable to VX-770 in rescuing F508del- and G551D-CFTR function. | Established efficacy in rescuing function of various mutant CFTR channels. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vivo Pharmacokinetic Study in Rats (for Compound 39)
Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies.[1]
Dosing:
-
Intravenous (i.v.) Administration: Compound 39 was administered at a dose of 3 mg/kg.[1]
-
Oral (p.o.) Administration: Compound 39 was administered by oral gavage at a dose of 10 mg/kg.[1]
Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentration of the compound over time.
Bioanalysis: Plasma concentrations of compound 39 were quantified using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS/MS), though the specific details of the assay were not provided in the primary source.
In Vitro CFTR Function Assay (YFP-Based Halide Influx Assay)
This assay is commonly used to screen for and characterize CFTR modulators.
Cell Lines: Fischer Rat Thyroid (FRT) cells stably expressing human F508del-CFTR or G551D-CFTR and a halide-sensitive yellow fluorescent protein (YFP).
Protocol:
-
Cells are seeded in microplates. For F508del-CFTR, cells are often incubated at a lower temperature (e.g., 27-32°C) for 24 hours to promote the trafficking of the mutant protein to the cell surface.
-
The cells are then incubated with the test compounds (e.g., compound 39 or Ivacaftor) at various concentrations in the presence of a cyclic AMP (cAMP) agonist like forskolin to activate CFTR.
-
The influx of iodide into the cells is initiated, which quenches the YFP fluorescence.
-
The rate of fluorescence quenching is measured using a plate reader, which is proportional to the CFTR channel activity.
-
Dose-response curves are generated to determine the EC50 and Emax values of the compounds.
Visualizing Key Processes
To better understand the scientific workflows and biological pathways discussed, the following diagrams have been generated using the DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cell signaling and regulation of CFTR expression in cystic fibrosis cells in the era of high efficiency modulator therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CFTR and Ca2+ Signaling in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Bioactivity of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: An Analysis of Published Data
For researchers, scientists, and drug development professionals, the reproducibility of published scientific data is a cornerstone of progress. This guide provides a comparative analysis of the synthesis and bioactivity of the heterocyclic compound 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Due to a lack of specific published data on the reproducibility of its synthesis and bioactivity, this guide will focus on established synthetic routes for the parent scaffold and the known biological activities of structurally related compounds, highlighting areas where variability may arise.
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as a γ-carboline, is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. The 8-chloro substituted analog is of particular interest for its potential pharmacological properties.
Synthetic Approaches: The Pictet-Spengler Reaction
A primary and versatile method for the synthesis of the tetrahydro-γ-carboline core is the Pictet-Spengler reaction.[1][2] This reaction involves the cyclization of a tryptamine derivative with an aldehyde or ketone under acidic conditions. For the synthesis of this compound, the logical precursors would be 6-chlorotryptamine and a one-carbon electrophile such as formaldehyde.
Logical Synthetic Workflow:
Caption: Proposed synthesis of the target compound via the Pictet-Spengler reaction.
Factors Influencing Reproducibility in the Pictet-Spengler Reaction:
The reproducibility of the Pictet-Spengler reaction can be influenced by several factors, which should be carefully controlled and reported in experimental protocols:
| Parameter | Potential Impact on Reproducibility |
| Acid Catalyst | The choice and concentration of the acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) can significantly affect reaction rates and yields. |
| Solvent | The reaction medium can influence the solubility of reactants and intermediates, thereby affecting the reaction outcome. |
| Temperature | Temperature control is crucial, as higher temperatures can lead to side reactions and decomposition of starting materials or products. |
| Reaction Time | Incomplete or excessive reaction times can result in low yields or the formation of impurities. |
| Purity of Reactants | The purity of the 6-chlorotryptamine and the aldehyde source is critical for obtaining a clean product and reproducible yields. |
Bioactivity of Tetrahydro-1H-pyrido[4,3-b]indoles
While specific bioactivity data for this compound is scarce in the public domain, the broader class of functionalized tetrahydro-1H-pyrido[4,3-b]indoles has been investigated for several biological targets.
1. Sirtuin 2 (SIRT2) Inhibition:
Functionalized tetrahydro-1H-pyrido[4,3-b]indoles have been identified as a novel chemotype with Sirtuin 2 inhibitory activity, with some compounds showing IC50 values in the low micromolar range.[5][6] SIRT2 is a protein deacetylase involved in various cellular processes, and its inhibition is being explored as a therapeutic strategy for neurodegenerative diseases and cancer.
SIRT2 Inhibition Assay Workflow:
Caption: General workflow for a fluorometric SIRT2 inhibition assay.
2. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiators:
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has also been identified as a novel chemotype for CFTR potentiators.[7][8][9][10] CFTR is a chloride ion channel, and mutations in the CFTR gene cause cystic fibrosis. Potentiators are molecules that can restore the function of mutated CFTR channels located at the cell surface.
CFTR Potentiator Assay Workflow (YFP-based):
Caption: Workflow of a cell-based YFP halide-quenching assay for CFTR potentiators.
Comparison of Experimental Protocols and Data
A direct comparison of experimental data for the synthesis and bioactivity of this compound is not possible at this time due to the lack of published, peer-reviewed studies detailing these aspects for this specific molecule.
For the broader class of tetrahydro-1H-pyrido[4,3-b]indoles, a comparative analysis would require access to multiple publications that have synthesized and tested different analogs using the same or very similar, well-described protocols. Key comparison points would include:
For Synthesis:
-
Reaction Yields: A comparison of reported yields for the synthesis of different analogs under similar conditions.
-
Purification Methods: An examination of the consistency and effectiveness of the purification techniques employed (e.g., column chromatography, recrystallization).
-
Characterization Data: A comparison of the reported analytical data (e.g., NMR, mass spectrometry) to ensure structural confirmation.
For Bioactivity:
-
Assay Conditions: A detailed comparison of the experimental conditions of the bioassays used, including cell lines, reagent concentrations, and incubation times.
-
Quantitative Data: A side-by-side comparison of reported potency (e.g., IC50, EC50) and efficacy values.
-
Selectivity Data: For enzyme inhibitors, a comparison of activity against related enzymes to assess selectivity.
While the synthesis of the this compound scaffold is feasible through established methods like the Pictet-Spengler reaction, a lack of specific published experimental data prevents a thorough analysis of the reproducibility of its synthesis. Similarly, although the parent scaffold has shown promise as both a SIRT2 inhibitor and a CFTR potentiator, specific bioactivity data for the 8-chloro derivative is not currently available in the public scientific literature.
For researchers interested in this compound, the information provided in this guide on the general synthetic routes and potential biological targets can serve as a foundation for their own investigations. It is recommended that any future work on this molecule includes detailed reporting of experimental protocols and quantitative data to facilitate reproducibility and comparison by the wider scientific community.
References
- 1. The Pictet-Spengler Reaction [ebrary.net]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Functionalized tetrahydro-1H-pyrido[4,3-b]indoles: a novel chemotype with Sirtuin 2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the proper disposal of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a heterocyclic compound often used in pharmaceutical research.
Summary of Hazards and Physical Properties
The following table summarizes the known hazard information and physical properties for this compound hydrochloride. This data should be used to inform handling and disposal procedures.
| Property | Value |
| GHS Hazard Statements | Harmful if swallowed (H302), Toxic in contact with skin (H311), Causes serious eye irritation (H319), Very toxic to aquatic life (H400). |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Signal Word | Danger |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. |
| First Aid Measures | If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocol for Proper Disposal
The following protocol outlines the step-by-step procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.
-
Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of any dust or vapors.
2. Waste Segregation and Containerization:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
-
Liquid Waste:
-
If the compound is in solution, collect it in a separate, sealed, and labeled hazardous waste container.
-
Do not mix this waste with other solvent streams unless compatibility has been confirmed.
-
-
Labeling:
-
The hazardous waste label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Harmful," "Environmental Hazard")
-
The date of accumulation
-
The name of the principal investigator and laboratory location.
-
-
3. Decontamination of Glassware and Surfaces:
-
All glassware and surfaces that have come into contact with the compound must be decontaminated.
-
Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
After the solvent rinse, wash the glassware with soap and water.
-
Wipe down work surfaces with a cloth dampened with a suitable solvent, followed by a soap and water wash. Dispose of the cloth as solid hazardous waste.
4. Waste Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.
-
The storage area should be away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Personal protective equipment for handling 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
This guide provides critical safety and logistical information for the handling and disposal of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are ingestion, skin contact, and eye contact. Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed.
-
Toxic in contact with skin.
-
Causes serious eye irritation.
-
Very toxic to aquatic life.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 3: Toxic in contact with skin.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A: Causes serious eye irritation.[1] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1: Very toxic to aquatic life.[1] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be performed in a designated and controlled area, such as a certified chemical fume hood, to minimize exposure.
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before commencing work.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Personal Protective Equipment (PPE):
-
A multi-layered approach to personal protection is mandatory. The following PPE must be worn at all times:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile gloves.[1] It is recommended to use double gloving. Change gloves every 30 to 60 minutes or immediately if they become contaminated or damaged.[2]
-
Lab Coat/Gown: A dedicated, non-permeable lab coat with long sleeves and tight-fitting cuffs is required.[2] Ensure the front is closed.[2] For procedures with a higher risk of splashing, a disposable chemical-resistant gown is recommended.
-
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.
-
3. Handling the Compound:
-
When weighing the solid, do so within the fume hood to contain any airborne particles.
-
Use dedicated spatulas and weighing vessels.
-
Avoid eating, drinking, or smoking in the handling area.[1]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
4. Spill Management:
-
In case of a spill, evacuate the area and prevent entry.
-
Wear the appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after the material has been collected.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.
1. Waste Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted.
2. Container Management:
-
Waste containers must be made of a material compatible with the chemical.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
3. Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
For empty containers, triple rinse with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as regular trash after defacing the label.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
